4-Amino-2-chlorobenzoic acid
Description
urinary metabolite of chloroprocaine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062431 | |
| Record name | Benzoic acid, 4-amino-2-chloro- | |
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Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2457-76-3 | |
| Record name | 4-Amino-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-4-aminobenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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| Record name | Benzoic acid, 4-amino-2-chloro- | |
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| Record name | Benzoic acid, 4-amino-2-chloro- | |
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| Record name | 4-amino-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |
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| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzoic acid, with the CAS number 2457-76-3, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[1] This compound is of significant interest to the pharmaceutical industry, primarily as it is the principal metabolite of the local anesthetic 2-Chloroprocaine.[2] Its chemical properties and synthesis routes are crucial for researchers in drug metabolism studies and in the development of new chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its known biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Beige to light brown powder/solid | |
| Melting Point | 211 °C (decomposes) | |
| Boiling Point | 330 °C (Predicted) | [4] |
| Solubility | Very soluble in water | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data/Assignments | Source(s) |
| ¹H NMR | Spectrum consistent with structure | [4] |
| IR (Infrared) | Characteristic peaks for N-H, C=O, and C-Cl bonds | [4] |
| Mass Spectrometry | Molecular ion peak at m/z 171 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of 2-chloro-4-nitrobenzoic acid.[3]
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Silver(I) nitrate (B79036) (AgNO₃)
-
Montmorillonite (MMT)
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
Add NaBH₄ (1 mmol) to a solution of AgNO₃ in methanol at room temperature.
-
Stir the reaction for 2 hours to reduce Ag⁺ to Ag(0).
-
Add Montmorillonite (MMT) to the solution and stir to allow for the deposition of silver nanoparticles onto the support.
-
Obtain the Ag/MMT catalyst by filtration.
-
-
Reduction Reaction:
-
In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt% Ag).[3]
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the catalyst by filtration.[3]
-
Extract the product from the filtrate with ethyl acetate.
-
Wash the organic layer repeatedly (3-4 times) with water to remove any residual KOH.[3]
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum using a rotary evaporator to yield the crude this compound.[3]
-
-
Recrystallization (General Procedure):
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water mixture).[5]
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[6]
-
Allow the solution to cool slowly to room temperature to induce crystallization.[5]
-
Further cool the flask in an ice bath to maximize crystal yield.[5]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]
-
Dry the crystals under vacuum.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of aminobenzoic acid isomers, which can be adapted for this compound.[7][8]
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Primesep 100)[8]
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) or Trifluoroacetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Primesep 100 (or equivalent reversed-phase/cation-exchange column)[8]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or an ammonium formate buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 305 nm).[9]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Biological Significance and Pathways
The primary biological relevance of this compound is its role as a metabolite of the local anesthetic 2-Chloroprocaine.[10] 2-Chloroprocaine acts by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of nerve impulses.[10] It is rapidly hydrolyzed in the plasma by pseudocholinesterases into this compound and diethylaminoethanol.[10][11] This rapid metabolism contributes to the short duration of action and low systemic toxicity of 2-Chloroprocaine.[12] this compound itself is considered an inactive metabolite.[11]
While there is no direct evidence of this compound modulating specific signaling pathways, its formation is a key step in the metabolic clearance of a clinically important drug.
Visualizations
Metabolic Pathway of 2-Chloroprocaine
Caption: Metabolic breakdown of 2-Chloroprocaine.
General Experimental Workflow for Synthesis
Caption: A typical workflow for chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. rapm.bmj.com [rapm.bmj.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
A Comprehensive Technical Guide to 4-Amino-2-chlorobenzoic Acid
CAS Number: 2457-76-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 4-Amino-2-chlorobenzoic acid. It covers the compound's physicochemical properties, spectral data, synthesis protocols, and its significant role in pharmacology as a primary metabolite.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₂.[1] It presents as a beige to light brown powder or crystalline solid.[1][2] Its chemical structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2457-76-3 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1][5] |
| IUPAC Name | This compound | [6] |
| Appearance | Beige to light brown powder/crystalline solid | [1][2] |
| Melting Point | 211 °C (decomposes) | [5] |
| Solubility | Information not available in search results | |
| pKa | Data not available in search results |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Data Points | Source(s) |
| ¹H NMR | Data available, specific shifts not detailed in search results. | [6][7] |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | [6][7] |
| IR Spectrum | Data available, specific wavenumbers not detailed in search results. | [6] |
| Mass Spectrum | Data available, specific m/z values not detailed in search results. | [6] |
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is through the reduction of 2-chloro-4-nitrobenzoic acid.[3]
Experimental Protocol: Reduction of 2-chloro-4-nitrobenzoic acid
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Granulated tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
60% Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl) solution
-
Diethyl ether
Procedure:
-
To a 100-ml round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrobenzoic acid (0.5 g, 2.486 mmol) and granulated tin (0.447 g).
-
Carefully add concentrated hydrochloric acid to the mixture. The reaction is highly exothermic; maintain control by placing the flask in an ice-water bath.
-
Once the HCl addition is complete and the initial exothermic reaction subsides, heat the mixture on a water bath under reflux for 90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, treat the mixture with a 60% NaOH solution, followed by the addition of a NaCl solution.
-
Extract the product with diethyl ether.
-
Evaporate the diethyl ether using a rotary evaporator to obtain the crude product as reddish-brown precipitates.
-
Recrystallize the crude product from methanol to yield reddish-brown prisms of this compound.[8]
Caption: Synthesis workflow for this compound.
Role in Pharmacology and Drug Development
This compound is of significant interest in pharmacology, primarily due to its role as the principal metabolite of the local anesthetic, 2-Chloroprocaine.[4]
Metabolism of 2-Chloroprocaine
2-Chloroprocaine is an ester-type local anesthetic that undergoes rapid hydrolysis in the body, catalyzed by plasma cholinesterases.[2][9] This metabolic process breaks down 2-Chloroprocaine into this compound and 2-dimethylaminoethanol.[10] The rapid metabolism of 2-Chloroprocaine is a key factor in its low systemic toxicity.[10]
Following the administration of 2-Chloroprocaine, levels of this compound in the blood rise quickly and then decline rapidly after the administration of the drug ceases.[9] The majority of the metabolite is then excreted in the urine.[9]
Caption: Metabolic pathway of 2-Chloroprocaine.
Biological Activity
Current research indicates that this compound itself does not produce nerve blockade.[11] However, one study suggested that pretreatment with this compound could shorten the duration of a nerve block induced by bupivacaine (B1668057).[11]
While derivatives of the related compound, para-aminobenzoic acid (PABA), have been investigated for antimicrobial and cytotoxic activities, there is limited direct evidence of significant inherent biological activity for this compound beyond its role as a metabolite.[12] Its primary utility in drug development lies in its function as a versatile chemical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]
Safety and Handling
This compound is classified as an irritant.[6] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a key chemical intermediate with well-defined physicochemical properties and established synthesis routes. Its primary significance in the field of drug development is as the main and rapidly formed metabolite of the local anesthetic 2-Chloroprocaine. While direct, potent biological activity of the compound itself has not been extensively reported, its unique chemical structure provides a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the pharmaceutical industry.
References
- 1. scbt.com [scbt.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The influence of 2-chloroprocaine on the subsequent analgesic potency of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of this compound (CAS: 2457-76-3). The information is curated for professionals in chemical research and pharmaceutical development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes and relationships.
This compound is a substituted aromatic carboxylic acid.[1] Structurally, it is a derivative of 4-Aminobenzoic acid (PABA) with a chlorine atom substituted at the ortho- position relative to the carboxylic acid group.[2] This substitution pattern influences its electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis.[3] The presence of amino, chloro, and carboxylic acid functional groups provides a versatile scaffold for developing more complex molecules, including active pharmaceutical ingredients (APIs).[4]
All quantitative data regarding the compound's properties are summarized in the table below for clarity and ease of comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 2457-76-3 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Beige to light brown powder/solid | [5][6] |
| Melting Point | 211-215 °C (decomposes) | [5][7] |
| pKa (Predicted) | 3.81 ± 0.25 | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| SMILES | C1=CC(=C(C=C1N)Cl)C(=O)O | [2] |
| InChIKey | MBDUKNCPOPMRJQ-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure consists of a benzene (B151609) ring co-substituted with a carboxylic acid, an amino group, and a chlorine atom. The compound is roughly planar.[8] In the solid state, molecules form dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups.[8] These dimers are further linked into a three-dimensional network by N—H⋯N and N—H⋯Cl interactions.[8]
Spectroscopic Data Summary
Spectroscopic analysis is critical for the confirmation of the compound's structure and purity. The following table summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Parameter | Observed Value (ppm, cm⁻¹, or m/z) | Assignment | Source(s) |
| ¹H NMR | Chemical Shift (δ) | 7.70 | H (aromatic, position 6) | [7] |
| (DMSO-d₆) | 6.66 | H (aromatic, position 5) | [7] | |
| 6.54 | H (aromatic, position 3) | [7] | ||
| 6.01 | -NH₂ (amino protons) | [7] | ||
| ¹³C NMR | Chemical Shift (δ) | 166.0 | C=O (carboxyl) | [7] |
| (DMSO-d₆) | 153.09 | C-NH₂ (aromatic C4) | [7] | |
| 134.83 | C-Cl (aromatic C2) | [7] | ||
| 133.80 | C-H (aromatic C6) | [7] | ||
| 114.99 | C-COOH (aromatic C1) | [7] | ||
| 114.61 | C-H (aromatic C5) | [7] | ||
| 111.51 | C-H (aromatic C3) | [7] | ||
| FTIR | Wavenumber (ν) | 3501, 3425 cm⁻¹ | N-H stretching (asymmetric & symmetric) | [7] |
| (KBr Pellet) | ~3000-2500 cm⁻¹ | O-H stretching (broad, carboxylic acid) | [7] | |
| 1670 cm⁻¹ | C=O stretching (carboxyl) | [7] | ||
| 1620 cm⁻¹ | N-H scissoring (bending) | [7] | ||
| Mass Spec. | Mass-to-Charge (m/z) | 171/173 | [M]⁺ (Molecular ion peak with Cl isotope) | [2] |
| (GC-MS) | 154/156 | [M-OH]⁺ | [2] | |
| 128/130 | [M-COOH]⁺ | [2] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzoic acid.[3] Catalytic hydrogenation is a preferred industrial method due to its high yield and clean reaction profile.[9][10]
Detailed Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established industrial methods for the reduction of nitrobenzoic acids.[9][10]
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl), 36-38%
-
Deionized water
-
Ethanol (for washing/recrystallization, optional)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with stirrer, gas inlet, and temperature/pressure controls
-
Beakers and flasks
-
Buchner funnel and vacuum flask
-
pH meter or pH paper
-
Vacuum oven
Procedure:
-
Preparation of Substrate Solution: In a beaker, dissolve 100 g of 2-chloro-4-nitrobenzoic acid and 20 g of sodium hydroxide in 500 mL of deionized water to form the aqueous sodium salt solution.
-
Charging the Reactor: Transfer the solution to a 1L autoclave. Add 1.0 g of 5% Pd/C catalyst to the mixture.
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen to 2-4 MPa. Begin stirring and heat the mixture to 60-70 °C.
-
Reaction Monitoring: Maintain the temperature and pressure. The reaction is complete when hydrogen uptake ceases (i.e., the pressure remains stable). Continue to stir under these conditions for an additional 1 hour to ensure full conversion.
-
Cooling and Catalyst Recovery: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture under vacuum to recover the Pd/C catalyst. The catalyst can be stored under water for reuse.
-
Acidification and Precipitation: Transfer the filtrate to a large beaker placed in an ice bath. While stirring, slowly add concentrated HCl until the pH of the solution reaches 3. A thick precipitate of this compound will form.
-
Isolation and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved. The final product should be a white to light brown solid. Purity can be assessed by HPLC and melting point analysis.
Biological Significance and Applications
This compound is primarily known as the principal metabolite of the local anesthetic 2-Chloroprocaine.[11] Its formation and clearance are important for understanding the pharmacokinetics of the parent drug.
While this specific molecule has not been extensively studied for its own biological activity, its structural similarity to 4-Aminobenzoic acid (PABA) places it in a class of compounds with significant biological relevance. PABA is an essential intermediate in the folic acid (Vitamin B9) synthesis pathway in many bacteria, fungi, and plants.[12] This pathway is absent in humans, making it an excellent target for antimicrobial drugs.
The sulfonamide class of antibiotics functions by acting as competitive inhibitors of the enzyme dihydropteroate synthetase , which incorporates PABA into the folate precursor dihydropteroic acid.[12] Researchers studying novel antimicrobial agents often use PABA derivatives to probe or inhibit this pathway.
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area or with respiratory protection. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 2457-76-3 [amp.chemicalbook.com]
- 6. This compound, 98% 2457-76-3 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound | 2457-76-3 [chemicalbook.com]
- 12. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Amino-2-chlorobenzoic acid, a valuable intermediate in the pharmaceutical industry, from its precursor 2-chloro-4-nitrobenzoic acid. This process primarily involves the reduction of a nitro group to an amine. This document details various established methodologies, presents quantitative data in structured tables for comparative analysis, and provides in-depth experimental protocols.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a versatile reagent for creating more complex molecules. The most common and direct synthetic route to this compound is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, while avoiding unwanted side reactions such as dehalogenation. This guide explores several effective reduction strategies, including catalytic hydrogenation and chemical reduction methods.
Core Synthesis Pathway: Reduction of 2-chloro-4-nitrobenzoic acid
The fundamental chemical transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: Chemical transformation pathway.
Comparative Data on Synthesis Methodologies
The selection of a synthetic method depends on factors such as yield, reaction time, cost, safety, and available equipment. The following tables summarize quantitative data for various reported methods for the reduction of 2-chloro-4-nitrobenzoic acid or structurally similar compounds.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Silver Nanoparticle Catalysis[1] | Ag/MMT | Isopropanol (B130326) | 20 | 2.5 | 88 | Mild conditions, requires catalyst preparation.[1] |
| Catalytic Hydrogenation | Pd/C | Water/NaOH | 60-70 | ~2 | >95 | High yield, requires hydrogen gas and pressure equipment. Potential for dehalogenation.[2][3] |
| Catalytic Hydrogenation | Raney Nickel | Methanol (B129727)/Formic Acid | Room Temp. | 0.25-0.5 | 90-92 | Tolerates halogens well, rapid reaction.[4][5] |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol/HCl | 70 | 1.5 | >95 | High yield, avoids pressurized hydrogen, generates tin waste.[6] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for a laboratory-scale synthesis of this compound using a silver nanoparticle-based catalyst.
Method 1: Silver Nanoparticle (Ag/MMT) Catalyzed Reduction[1]
This method utilizes a montmorillonite-supported silver nanoparticle catalyst for the reduction at room temperature.[1]
Catalyst Preparation:
-
Add 1 mmol of NaBH₄ as a reducing agent to methanol at room temperature.
-
The reaction is carried out for 2 hours to reduce Ag⁺ to Ag(0).
-
The Ag/MMT catalyst is then obtained by filtration.
Reduction of 2-chloro-4-nitrobenzoic acid:
-
In a reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).[1]
-
Stir the mixture at room temperature for 2.5 hours.[1] The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Upon completion, remove the catalyst by filtration.[1]
-
Extract the product with ethyl acetate.
-
Wash the organic layer repeatedly (3-4 times) with water to remove residual KOH.[1]
-
Evaporate the solvent from the extract under vacuum to obtain the final product, this compound.[1]
Yield: 88%[1]
Alternative Synthesis Methodologies
Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation using Pd/C is a highly efficient and clean method for nitro group reduction.[5] Protocols for the similar compound 4-nitrobenzoic acid can be adapted.
General Procedure:
-
Dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide (B78521) in water.[2][3]
-
Charge a pressure vessel (autoclave) with the solution and a catalytic amount of 5% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 MPa).[2][3][7]
-
Heat the reaction mixture to 60-70°C and maintain for approximately 2 hours, or until hydrogen uptake ceases.[2][3]
-
After cooling and venting the hydrogen, filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 3 to precipitate the product.[2][3][7]
-
Filter, wash with water, and dry the solid to obtain 4-aminobenzoic acid.
Note: A potential side reaction with this method is the hydrogenolysis of the carbon-chlorine bond (dehalogenation). Careful control of reaction conditions and catalyst choice can minimize this. Using catalyst poisons like diphenylsulfide can improve selectivity.
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting aromatic nitro compounds to anilines.[5]
General Procedure:
-
Dissolve 2-chloro-4-nitrobenzoic acid in a suitable solvent such as ethanol.
-
Add a solution of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.[1][6]
-
Heat the reaction mixture to reflux (around 70-110°C) and monitor the reaction by Thin Layer Chromatography (TLC).[1][6]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate tin salts.[1]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound from 2-chloro-4-nitrobenzoic acid can be achieved through several effective reduction methods. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as yield, cost, safety, and environmental impact. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-chlorobenzoic acid (CAS No: 2457-76-3), a key intermediate in organic synthesis and a metabolite of the local anesthetic chloroprocaine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation and analytical development.
Data Presentation
The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the key spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While extensive searches of public databases and scientific literature were conducted, specific, experimentally verified high-resolution 1H and 13C NMR data with assigned chemical shifts and coupling constants for this compound remains elusive. The data presented here is based on predictive models and typical chemical shift ranges for analogous structures. Researchers are advised to acquire experimental data for definitive assignments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~8.5 | H-6 |
| ~6.7 | d | ~2.0 | H-3 |
| ~6.5 | dd | ~8.5, ~2.0 | H-5 |
| ~4.0-6.0 | br s | - | -NH₂ |
| ~11.0-13.0 | br s | - | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~152 | C-4 |
| ~138 | C-2 |
| ~132 | C-6 |
| ~118 | C-1 |
| ~115 | C-5 |
| ~113 | C-3 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3501 | Strong | Asymmetric N-H stretch of -NH₂ |
| 3425 | Strong | Symmetric N-H stretch of -NH₂ |
| ~3000-2500 | Broad | O-H stretch of -COOH |
| 1670 | Strong | C=O stretch of -COOH |
| ~1620 | Medium | N-H bend of -NH₂ |
| ~1580-1450 | Medium-Strong | Aromatic C=C stretches |
| ~1300 | Medium | C-N stretch |
| ~1250 | Medium | O-H in-plane bend of -COOH |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.
Table 4: Major Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity | Assignment |
| 171/173 | High | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 154/156 | Medium | [M-OH]⁺ |
| 126/128 | Medium | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peaks.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the analyte.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
An In-Depth Technical Guide on the Core Biological Role of 4-Amino-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzoic acid, a compound of interest in pharmaceutical sciences, is primarily recognized not for its direct therapeutic effects but for its crucial role as the principal metabolite of the local anesthetic 2-Chloroprocaine.[1][2] This technical guide delves into the core mechanism of action related to this compound, focusing on the pharmacological activity of its parent compound, 2-Chloroprocaine, its metabolic pathway, and the known biological significance of this compound itself.
The Parent Compound: 2-Chloroprocaine's Mechanism of Action
The biological relevance of this compound is intrinsically linked to the mechanism of action of 2-Chloroprocaine. 2-Chloroprocaine is a short-acting ester-linked local anesthetic that functions by blocking nerve impulse conduction.[3][4] Its primary target is the voltage-gated sodium channels located in the neuronal cell membrane.[5][6]
The process of nerve impulse transmission, or an action potential, is dependent on the influx of sodium ions through these channels, leading to depolarization of the nerve membrane. 2-Chloroprocaine, in its charged form, binds to the intracellular side of the sodium channel.[5][7] This binding stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions.[6] The consequence of this channel blockade is the inhibition of nerve depolarization, which prevents the propagation of the action potential and results in a loss of sensation in the area supplied by the affected nerve.[3][6]
The action of 2-Chloroprocaine is characterized by a rapid onset and a short duration of action, which is attributed to its rapid metabolism in the plasma.[4]
Metabolic Pathway of 2-Chloroprocaine
2-Chloroprocaine is rapidly metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis of its ester linkage.[3][8] This enzymatic breakdown yields two primary metabolites: this compound and β-diethylaminoethanol.[8][9]
The rapid hydrolysis of 2-Chloroprocaine is a key factor in its low systemic toxicity and short half-life.[4] No unchanged 2-Chloroprocaine is typically detected in the blood following administration.[8]
Metabolism of 2-Chloroprocaine.
The Role and Activity of this compound
Current scientific literature predominantly characterizes this compound as an inactive metabolite of 2-Chloroprocaine.[9][10] Following its formation, it is detectable in the plasma and is primarily excreted in the urine.[8][11] Further metabolism of this compound can occur, with studies identifying N-acetyl-4-amino-2-chlorobenzoic acid as a urinary metabolite.[11]
While direct, potent pharmacological activity of this compound has not been established, it is noteworthy that derivatives of aminobenzoic acids have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory activities.[2] For instance, a structural isomer, 2-amino-3-chlorobenzoic acid, has demonstrated antibacterial and cytotoxic effects.[12]
An important consideration for aminobenzoic acid derivatives is their potential to antagonize the action of sulfonamide antibiotics. This is a well-established mechanism for para-aminobenzoic acid (PABA), which is an essential nutrient for many bacteria for folate synthesis.[13][14] Sulfonamides act as competitive inhibitors of the enzyme that utilizes PABA. While this antagonism is documented for PABA, direct evidence for a similar effect of this compound is not prominent in the literature.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics of 2-Chloroprocaine and the detection of its metabolite, this compound.
Table 1: Pharmacokinetic Parameters of 2-Chloroprocaine
| Parameter | Value | Reference |
| Onset of Action | Rapid | [4] |
| Duration of Action | Short | [4] |
| Plasma Half-life | Approximately 25 seconds (males), 21 seconds (females) | [4] |
| Metabolism | Rapid hydrolysis by plasma pseudocholinesterase | [3][8] |
Table 2: Plasma Concentrations of 2-Chloroprocaine and this compound after Perineal Infiltration
| Compound | Maternal Plasma at Delivery (µg/mL) | Cord Vein Plasma at Delivery (µg/mL) | Reference |
| 2-Chloroprocaine | Nondetectable | Nondetectable (trace in 1 patient) | [10] |
| This compound | 1.04 ± 0.32 | 0.35 ± 0.54 | [10] |
Experimental Protocols
Measurement of 2-Chloroprocaine and this compound in Plasma
A common method for the quantitative analysis of 2-Chloroprocaine and its metabolite this compound in biological samples involves high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][15]
Protocol Outline:
-
Sample Collection: Collect blood samples in tubes containing an inhibitor of plasma cholinesterase (e.g., echothiophate (B1218750) iodide) to prevent ex vivo hydrolysis of 2-Chloroprocaine.[8]
-
Extraction: Perform a liquid-liquid extraction of the plasma sample to isolate the analytes.
-
Chromatographic Separation: Utilize a C18 reversed-phase HPLC column or a suitable GC column to separate 2-Chloroprocaine and this compound from other plasma components.
-
Detection and Quantification: Employ a UV detector for HPLC or a mass spectrometer for GC-MS to detect and quantify the concentrations of the parent drug and its metabolite.[8][15]
Workflow for quantifying 2-Chloroprocaine and its metabolite.
Assessment of Sodium Channel Blockade by Local Anesthetics
The mechanism of action of local anesthetics like 2-Chloroprocaine can be investigated using electrophysiological techniques such as the patch-clamp method on isolated neurons or cells expressing sodium channels.[16][17]
Protocol Outline:
-
Cell Preparation: Isolate single neurons or use cell lines that express the desired sodium channel subtype.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record sodium currents.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of the local anesthetic.
-
Data Acquisition and Analysis: Measure the reduction in the amplitude of the sodium current in the presence of the drug to determine the extent of channel blockade. The voltage and frequency dependence of the block can also be assessed.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of the 2-chloroprocaine metabolite, diethylaminoethanol, in blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroprocaine for local perineal infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary metabolites of chloroprocaine studied by combined gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. rupress.org [rupress.org]
The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chlorobenzoic acid, a chlorinated derivative of 4-aminobenzoic acid (PABA), is a molecule of significant interest in pharmaceutical and chemical research. Primarily recognized as the principal metabolite of the local anesthetic 2-Chloroprocaine, its versatile chemical structure serves as a valuable scaffold in the synthesis of novel therapeutic agents.[1][2] While direct and extensive research into the specific biological activities of this compound is limited, studies on its structural isomers and derivatives suggest a range of potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known attributes of this compound, delves into the biological activities of closely related compounds to infer its potential significance, and presents detailed experimental protocols and data from a key structural isomer to guide future research.
Introduction to this compound
This compound (Figure 1) is a synthetic organic compound with the molecular formula C₇H₆ClNO₂.[3] Its structure features a benzene (B151609) ring substituted with an amino group, a chlorine atom, and a carboxylic acid group. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[2]
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Its primary role in a biological context is as the main breakdown product of 2-Chloroprocaine, a local anesthetic used in medical and dental procedures.[1] The metabolism of 2-Chloroprocaine to this compound is a key factor in its pharmacokinetic profile.
Inferred Biological Significance from Structural Analogs
Direct studies on the biological activity of this compound are not extensively available in public literature. However, significant insights can be drawn from the activities of its structural isomers and derivatives.
Potential Anti-inflammatory Activity
Research on derivatives of aminobenzoic acids suggests a potential for anti-inflammatory effects. For instance, compounds with a similar core structure have been shown to inhibit the production of inflammatory mediators. While specific data for this compound is not available, this represents a promising area for future investigation.
Potential Antimicrobial Activity
Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[4] These studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[4] The structural similarity suggests that this compound could serve as a scaffold for the development of new antimicrobial agents.
Potential Anticancer Activity: Insights from a Structural Isomer
A significant study on the structural isomer, 2-amino-3-chlorobenzoic acid , has revealed potent anticancer and antimicrobial properties.[5] This isomer, isolated from Streptomyces coelicolor, demonstrated strong cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[5] The study suggested that its mechanism of action involves the modulation of the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival.[5][6]
Quantitative Data from Biological Assays (Data for 2-amino-3-chlorobenzoic acid)
The following table summarizes the cytotoxic activity of the structural isomer, 2-amino-3-chlorobenzoic acid, against the MDA-MB-231 breast cancer cell line.
| Compound | Cell Line | Time Point | IC₅₀ (µM) |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 24 h | 26 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 48 h | 5 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 72 h | 7.2 |
Table 1: Cytotoxicity (IC₅₀ values) of 2-amino-3-chlorobenzoic acid on MDA-MB-231 breast cancer cells. Data extracted from a study on the isomer of this compound.[5]
Experimental Protocols
The following are detailed methodologies for key experiments, based on the study of the structural isomer 2-amino-3-chlorobenzoic acid, which can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Compound to be tested (e.g., 2-amino-3-chlorobenzoic acid)
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/AKT Pathway Proteins
Objective: To investigate the effect of a compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
MDA-MB-231 cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with the test compound at the desired concentrations for the specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inferred PI3K/AKT signaling pathway potentially modulated by aminobenzoic acid derivatives and a typical experimental workflow for assessing anticancer activity.
Caption: Inferred PI3K/AKT signaling pathway potentially inhibited by aminobenzoic acid derivatives.
Caption: Experimental workflow for assessing the anticancer activity of a test compound.
Conclusion and Future Directions
This compound is a compound with established importance as a chemical intermediate in the pharmaceutical industry. While its direct biological significance is an area requiring more in-depth research, the activities of its structural analogs strongly suggest potential for anti-inflammatory, antimicrobial, and anticancer properties. The data and protocols presented, particularly from its isomer 2-amino-3-chlorobenzoic acid, provide a solid foundation and a clear roadmap for future investigations. Researchers are encouraged to undertake direct biological and pharmacological evaluations of this compound to fully elucidate its therapeutic potential. Future studies should focus on screening this compound against a panel of inflammatory markers, microbial strains, and cancer cell lines, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such research could unlock new applications for this versatile molecule in drug discovery and development.
References
- 1. This compound | 2457-76-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-chlorobenzoic Acid: A Comprehensive Technical Review of its Role as a Primary Metabolite of 2-Chloroprocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-amino-2-chlorobenzoic acid (ACBA) as the principal metabolite of the local anesthetic 2-chloroprocaine. A thorough review of the metabolic pathways, pharmacokinetic data, and analytical methodologies for the detection and quantification of both 2-chloroprocaine and ACBA is presented. This document aims to serve as a comprehensive resource, incorporating detailed experimental considerations and quantitative data to support further research and development in the fields of pharmacology and drug metabolism.
Introduction
2-Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action.[1] Its pharmacokinetic profile is largely dictated by its rapid metabolism in the plasma. The primary metabolic pathway involves the hydrolysis of the ester linkage, a reaction catalyzed by plasma pseudocholinesterase.[2][3] This enzymatic degradation results in the formation of two main products: β-diethylaminoethanol and this compound (ACBA).[2][3] Understanding the formation, characteristics, and detection of ACBA is crucial for a complete comprehension of the pharmacology and toxicology of 2-chloroprocaine. This guide summarizes the current knowledge on ACBA as a metabolite, presenting key data in a structured format and outlining experimental approaches for its study.
Metabolic Pathway of 2-Chloroprocaine
The metabolism of 2-chloroprocaine is a rapid enzymatic process primarily occurring in the plasma. The hydrolysis of the ester bond is efficiently catalyzed by pseudocholinesterase, leading to the formation of its two main metabolites.[4]
References
An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chlorobenzoic acid, a key chemical intermediate, holds significant importance in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and detailed physicochemical properties. The document elucidates its role as the primary metabolite of the local anesthetic 2-Chloroprocaine and presents detailed experimental protocols for its synthesis and analysis. Visual diagrams of its metabolic pathway and a classical synthesis route are included to facilitate a deeper understanding of its chemical and biological behavior.
Introduction
This compound (IUPAC name: this compound), with the CAS number 2457-76-3, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile building block in organic synthesis. Notably, it is the principal metabolite of 2-Chloroprocaine, a widely used local anesthetic in obstetric analgesia.[1][2] Understanding the history, synthesis, and properties of this compound is crucial for researchers in drug metabolism, medicinal chemistry, and process development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 2457-76-3 | [4] |
| Molecular Formula | C₇H₆ClNO₂ | [3][4] |
| Molecular Weight | 171.58 g/mol | [3][4] |
| Melting Point | 211 °C (decomposes) | [4] |
| pKa | 3.81 ± 0.25 (Predicted) | [5] |
| Appearance | Beige to light brown powder | [2] |
| Beilstein Registry Number | 2803668 | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [5] |
Spectroscopic data is critical for the identification and characterization of this compound. Infrared (IR) spectroscopy data from the NIST Chemistry WebBook indicates characteristic peaks for the functional groups present in the molecule.[6]
Synthesis of this compound
The synthesis of this compound has evolved from classical multi-step procedures to more efficient modern catalytic methods.
Historical Synthesis: A Plausible Classical Approach via the Sandmeyer Reaction
A likely historical route to this compound involves a multi-step process starting from a readily available substituted toluene. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, would have been a key step in introducing the chloro substituent.[7][8]
A plausible classical synthesis pathway is outlined below:
Caption: Plausible historical synthesis of this compound.
Experimental Protocol: A Representative Classical Synthesis (Inferred)
This protocol is an inferred representation of a classical synthesis based on established chemical transformations of the early 20th century.
Step 1: Oxidation of 2-Chloro-4-nitrotoluene to 2-Chloro-4-nitrobenzoic acid
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-chloro-4-nitrotoluene in an aqueous solution of potassium permanganate (B83412).
-
Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 2-chloro-4-nitrobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Reduction of 2-Chloro-4-nitrobenzoic acid to this compound
-
In a round-bottom flask, suspend 2-chloro-4-nitrobenzoic acid in a mixture of iron powder and dilute hydrochloric acid.
-
Heat the mixture under reflux with stirring for several hours.
-
Cool the reaction and neutralize with a base (e.g., sodium carbonate) to precipitate the iron salts.
-
Filter the mixture and acidify the filtrate to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Modern Synthesis: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid
Contemporary synthesis methods often employ more efficient and milder reagents. A common modern approach involves the catalytic reduction of 2-chloro-4-nitrobenzoic acid.
Caption: Modern synthesis of this compound.
Experimental Protocol: Modern Catalytic Reduction [9]
This protocol is based on a reported procedure for the synthesis of this compound.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Ag/MMT catalyst (prepared by reducing Ag⁺ with NaBH₄ in the presence of montmorillonite)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
Catalyst Preparation: Prepare the Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a methanol solution containing a silver salt and montmorillonite. Stir for 2 hours at room temperature. Collect the catalyst by filtration.
-
Reduction Reaction: In a reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt% Ag).
-
Stir the mixture at room temperature until the reaction is complete, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).
-
Work-up: Upon completion, remove the catalyst by filtration.
-
Extract the product from the filtrate with ethyl acetate.
-
Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.
-
Dry the ethyl acetate layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield the final product, this compound.
Biological Significance: Metabolism of 2-Chloroprocaine
This compound is the primary and inactive metabolite of the local anesthetic 2-Chloroprocaine.[1][10] The rapid hydrolysis of 2-Chloroprocaine in the plasma by pseudocholinesterase to this compound and diethylaminoethanol contributes to its short duration of action and low systemic toxicity.[11]
References
- 1. This compound(2457-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 2457-76-3 [chemicalbook.com]
- 3. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 2457-76-3 [sigmaaldrich.com]
- 5. This compound | 2457-76-3 [amp.chemicalbook.com]
- 6. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 11. Randomised controlled trial of spinal anaesthesia with bupivacaine or 2-chloroprocaine during caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-Amino-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in the development of pharmacologically active compounds. The protocols outlined below cover the synthesis of the parent compound, its esterification, and the formation of various amide derivatives. Additionally, this document includes quantitative data for synthesized compounds and visualizations of a key signaling pathway and a general experimental workflow.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of 2-chloro-4-nitrobenzoic acid.[1] A common and effective method utilizes a catalyst for this transformation.
Experimental Protocol: Catalytic Reduction of 2-Chloro-4-nitrobenzoic Acid[1]
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Silver nitrate (B79036) (AgNO₃) or other silver salt
-
Montmorillonite (MMT) clay (as catalyst support)
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
Prepare an Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0).
-
Filter the resulting Ag/MMT catalyst and wash it with methanol.
-
-
Reduction Reaction:
-
In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Extract the product from the filtrate with ethyl acetate.
-
Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product, this compound.
-
Quantitative Data:
| Starting Material | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Chloro-4-nitrobenzoic acid | This compound | Ag/MMT | Isopropanol | 2.5 h | 20 °C | 88 |
Synthesis of this compound Ester Derivatives
Ester derivatives of this compound are common intermediates for further functionalization. A standard method for their synthesis is Fischer esterification.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-chlorobenzoate
Materials:
-
This compound
-
Absolute Ethanol (B145695) (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Suspend this compound (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.
-
Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.
-
-
Work-up and Purification:
-
After reflux, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove excess SOCl₂.
-
Wash the product with a 10% Na₂CO₃ solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to yield pure ethyl 4-amino-2-chlorobenzoate.
-
Synthesis of 4-Amino-2-chlorobenzamide Derivatives
Amide derivatives of this compound are frequently synthesized for biological screening. These can be prepared through various amide coupling methods.
Experimental Protocol: Synthesis of N-substituted 4-Amino-2-chlorobenzamides via Acyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (B41778) or amine
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Toluene or other anhydrous solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere, reflux a mixture of this compound and an excess of thionyl chloride for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired substituted aniline or amine and DIPEA in anhydrous toluene.
-
Add the crude 4-amino-2-chlorobenzoyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4-amino-2-chlorobenzamide.
-
Quantitative Data for Representative Amide Derivatives:
| Derivative | Amine | Yield (%) | Melting Point (°C) |
| 4-amino-N-(4-fluorophenyl)-2-chlorobenzamide | 4-fluoroaniline | 72 (conventional), 65 (microwave) | 122 |
| 4-amino-N-(4-chlorophenyl)-2-chlorobenzamide | 4-chloroaniline | 80 (conventional), 70 (microwave) | 147 |
| 4-amino-N-(p-tolyl)-2-chlorobenzamide | p-toluidine | 97 (conventional) | 149 |
Application in Drug Discovery: Inhibition of EGFR Signaling Pathway
Derivatives of aminobenzoic acids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Small molecule inhibitors typically target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pathways that promote cell proliferation, survival, and angiogenesis.
Biological Activity of 4-Amino-3-chlorobenzoate Derivatives as EGFR Inhibitors
A study on new 4-amino-3-chloro benzoate (B1203000) ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, demonstrated their potential as EGFR tyrosine kinase inhibitors.[2] The hydrazine-1-carbothioamide derivatives, in particular, showed promising results.[2] Compound N5a from this series induced cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and activating caspases 3 and 8, thereby inducing the extrinsic apoptotic pathway.[2]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀ in µM) [2]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |
| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |
| N5d | 168.9 ± 10.4 | 208.3 ± 20.7 | 97.6 ± 10.4 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
General Experimental Workflow
The synthesis of this compound derivatives typically follows a standard organic synthesis workflow, encompassing the reaction, work-up, and purification stages.
References
Application Notes & Protocols for the Quantification of 4-Amino-2-chlorobenzoic Acid
Introduction
4-Amino-2-chlorobenzoic acid is a significant chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is also known as the primary metabolite of the local anesthetic 2-Chloroprocaine.[1][2] Accurate and robust analytical methods for the quantification of this compound are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely accessible and cost-effective technique suitable for the routine analysis of this compound in various matrices, including bulk drug substances and injection solutions.[3] The aromatic ring in the molecule provides sufficient UV absorbance for sensitive detection.
Quantitative Data Summary
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 50 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Note: The data presented is based on typical performance characteristics for similar halogenated and aminobenzoic acid compounds as specific validated data for this compound is not readily available in all compiled literature.[4] |
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical starting condition could be a gradient or isocratic elution, for instance, water-acetonitrile-methanol-glacial acetic acid (74:20:5:1).[3][4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
UV Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.
-
Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient. For biological matrices, a protein precipitation step followed by centrifugation and filtration is recommended.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of this compound, offering high selectivity and sensitivity. Due to the low volatility of the analyte, a derivatization step is typically required to convert the amino and carboxylic acid groups into more volatile forms.
Quantitative Data Summary
| Parameter | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
| Note: The data presented is based on typical performance characteristics for similar halogenated and aminobenzoic acid compounds as specific validated data for this compound is not readily available in all compiled literature.[4] |
Experimental Protocol
Sample Preparation and Derivatization:
-
Extraction: For biological samples like urine, perform a liquid-liquid extraction. Adjust the sample pH to >9.0 and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Esterification: Evaporate the organic extract to dryness and reconstitute in a suitable solvent. React the residue with an esterifying agent (e.g., methanolic HCl) to convert the carboxylic acid to a methyl ester.
-
Silylation: Following esterification, react the product with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the amino group.[4]
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[4]
-
Injector Temperature: 250 °C.[4]
-
Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
MS Detection: Electron Ionization (EI) at 70 eV.[4] Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry
Spectrophotometric methods can offer a simple and rapid approach for the quantification of this compound, particularly in less complex matrices. One such method is based on the formation of a colored charge-transfer complex.
Quantitative Data Summary
| Parameter | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | ~0.55 µg/mL |
| Limit of Quantitation (LOQ) | ~1.67 µg/mL |
| Linearity (R²) | > 0.99 |
| Linear Range | 5 - 90 µg/mL |
| Accuracy (% Recovery) | ~102% |
| Precision (% RSD) | < 2% |
| Note: The data is based on a method developed for 4-aminobenzoic acid using DDQ as a charge-transfer agent and serves as a plausible starting point for this compound. |
Experimental Protocol
Reagents:
-
This compound standard solution: Prepare a stock solution in methanol and dilute to working concentrations.
-
Charge-transfer agent: A solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol (e.g., 1.0 x 10⁻² M).
Procedure:
-
Reaction: In a series of volumetric flasks, add increasing aliquots of the this compound standard solution.
-
Add a fixed volume of the DDQ solution to each flask.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 60°C) and pH (e.g., pH 8) to ensure complete color development.
-
Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (e.g., 474 nm for the PABA-DDQ complex) against a reagent blank.
-
Calibration: Construct a calibration curve by plotting absorbance versus the concentration of this compound.
-
Sample Analysis: Prepare the sample solution in the same manner and determine its concentration from the calibration curve. For solid samples like tablets, dissolve a known weight of the powdered sample in methanol, filter, and then proceed with the reaction.
Logical Relationship Diagram
Caption: Logical relationship for spectrophotometric quantification.
References
Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzoic acid is the principal and rapidly formed metabolite of 2-Chloroprocaine, an ester-type local anesthetic used for epidural analgesia.[1][2] Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies of its parent drug, 2-Chloroprocaine. This application note provides a detailed protocol for the simultaneous determination of this compound and its parent compound, 2-Chloroprocaine, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for the analysis of these compounds in biological samples such as plasma.
Principle
This method utilizes reversed-phase HPLC to separate this compound and 2-Chloroprocaine. Separation is achieved on a C18 column with an isocratic mobile phase containing an ion-pairing agent, followed by UV detection. Sample preparation involves a straightforward extraction procedure to isolate the analytes from the biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>97% purity)
-
2-Chloroprocaine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Sodium 1-heptanesulfonate
-
Water (deionized or HPLC grade)
-
Perchloric acid
-
Internal Standard (e.g., p-aminobenzoic acid)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., InertSustain C18, 5 µm, 250 x 4.6 mm I.D.)
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
Standard Solution Preparation
-
Stock Standard Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 2-Chloroprocaine HCl reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol. These stock solutions can be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Working Solution: Prepare a 10 µg/mL working solution of the internal standard (e.g., p-aminobenzoic acid) in the mobile phase.
Sample Preparation (from Plasma)
A single-step extraction procedure is effective for the analysis of this compound and its parent drug in plasma.[3]
-
To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard working solution.
-
Add 0.5 mL of 10% (v/v) perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
HPLC Conditions
A validated HPLC method for the simultaneous determination of this compound and 2-Chloroprocaine has been established with the following conditions:
| Parameter | Value |
| Column | InertSustain C18 (5 µm, 250 x 4.6 mm I.D.) |
| Mobile Phase | Dissolve 800 mg of sodium 1-heptanesulfonate in 740 mL of water. Add 200 mL of acetonitrile, 50 mL of methanol, and 10 mL of glacial acetic acid.[4] |
| Flow Rate | 2.0 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Detection | UV at 278 nm[4] |
| Injection Volume | 5 µL[4] |
Data Presentation
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the HPLC analysis of this compound and 2-Chloroprocaine.
| Analyte | Retention Time (min) | Relative Retention Time | Limit of Detection (LOD) in Plasma (µg/mL) | Limit of Quantitation (LOQ) in Plasma (µg/mL) |
| This compound | 3.3[4] | 0.37[4] | 0.5[3] | Not Specified |
| 2-Chloroprocaine | 8.9[4] | 1.0[4] | 0.1[3] | Not Specified |
Note: LOD and LOQ values are from a study using a similar HPLC method for plasma analysis and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of 2-Chloroprocaine.
Experimental Workflow
Caption: HPLC analysis workflow.
References
- 1. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 2. This compound | 2457-76-3 [chemicalbook.com]
- 3. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glsciences.com [glsciences.com]
The Versatility of 4-Amino-2-chlorobenzoic Acid: A Building Block for Bioactive Molecules
Introduction
4-Amino-2-chlorobenzoic acid is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a chlorine atom on the aromatic ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable building block in drug discovery and development for synthesizing pharmaceuticals, including kinase inhibitors and other therapeutic agents.[1][2]
Application in the Synthesis of Bioactive Heterocycles: Quinazolinones
One of the most significant applications of this compound is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The general synthetic approach involves the initial acylation of the amino group of this compound, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.
A key transformation in this synthesis is the cyclization of the acylated intermediate to the benzoxazinone. This is typically achieved by heating with a dehydrating agent like acetic anhydride. The subsequent reaction with an amine proceeds through a ring-opening and recyclization mechanism to furnish the final quinazolinone product.[3][4]
Role in the Development of Kinase Inhibitors
Derivatives of chlorobenzoic acids are instrumental in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. For instance, derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.
The general strategy involves modifying the carboxylic acid and amino groups of the chlorobenzoic acid scaffold to introduce functionalities that can interact with the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to a reduction in tumor cell proliferation and survival.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-amino-2-chlorobenzamides
This protocol describes a general method for the amide bond formation between this compound and an aniline (B41778) derivative, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Substituted aniline
-
Titanium (IV) chloride (TiCl4)
-
1 N Hydrochloric acid (HCl)
-
Methylene (B1212753) chloride (DCM)
Procedure:
-
To a solution of this compound (1 mmol) in pyridine (10 mL) in a sealed screw-capped vial, add the substituted aniline (1 mmol).
-
Slowly add TiCl4 (3 mmol) to the reaction mixture.
-
Seal the vial tightly and heat the mixture at 85°C with magnetic stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | TiCl4 | Pyridine | 85 | 2 | 85-95 |
| This compound | 4-Methoxyaniline | TiCl4 | Pyridine | 85 | 2 | 88-98 |
| This compound | 4-Nitroaniline | TiCl4 | Pyridine | 85 | 2 | 80-90 |
| Yields are approximate and may vary depending on the specific substrates and reaction conditions.[7] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the chloro-position. Note that the amino and carboxylic acid groups may require protection prior to the coupling reaction.
Materials:
-
Protected this compound derivative (e.g., methyl ester)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a round-bottom flask, combine the protected this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aryl Halide Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-amino-2-chlorobenzoate (protected) | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 16 | 70-85 |
| Methyl 4-amino-2-chlorobenzoate (protected) | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 16 | 75-90 |
| This is a generalized protocol; specific conditions and yields will vary.[8][9] |
Protocol 3: Synthesis of a 2,3-Disubstituted-7-chloroquinazolin-4(3H)-one
This protocol outlines the synthesis of a quinazolinone derivative starting from this compound.
Step 1: N-Acylation
-
Dissolve this compound (1 eq) in a suitable solvent like DMF.
-
Add a base such as triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0°C and slowly add the desired acyl chloride (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
Step 2: Cyclization to Benzoxazinone
-
Dissolve the N-acylated product from Step 1 in acetic anhydride.
-
Heat the mixture with stirring for 1-2 hours.
-
Cool the reaction and pour it into ice water to precipitate the benzoxazinone intermediate.
-
Filter and dry the solid.
Step 3: Quinazolinone Formation
-
Reflux the benzoxazinone intermediate (1 eq) with the desired primary amine (1.1 eq) in a solvent like ethanol (B145695) or acetic acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to precipitate the quinazolinone product.
-
Filter, wash with a cold solvent, and dry to obtain the final product.
| Intermediate | Reagent | Product | Yield (%) |
| This compound | Acetyl chloride | 4-Acetamido-2-chlorobenzoic acid | >90 |
| 4-Acetamido-2-chlorobenzoic acid | Acetic anhydride | 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | 80-90 |
| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | Aniline | 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one | 75-85 |
| Yields are representative and can vary.[3][4] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pharmacological Applications of Novel 4-Amino-2-chlorobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzoic acid is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of novel derivatives with potential therapeutic applications. While extensive research on a wide array of novel derivatives stemming directly from this compound is not abundantly available in publicly accessible literature, the foundational structure suggests significant potential for the development of new pharmacological agents. This document provides an overview of potential applications, drawing from closely related structures and providing generalized protocols for the synthesis and evaluation of new derivatives. As a key example, we will focus on a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which, while derived from the corresponding aniline, share the critical 4-amino-2-chlorophenyl moiety and have demonstrated potent antiviral activity.
Application Notes
Antiviral Applications
A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV).[1] These compounds exhibit significant potential for the development of antiviral therapeutics, particularly for immunocompromised patients susceptible to severe HAdV infections. The lead compound in this series demonstrated improved anti-HAdV activity and a favorable safety profile compared to the parent compound, niclosamide.[1]
Key Findings:
-
Several analogues display sub-micromolar to low micromolar potency against HAdV.[1]
-
Select compounds show a high selectivity index (>100), indicating a favorable therapeutic window.[1]
-
Preliminary mechanistic studies suggest that these derivatives may target different stages of the viral life cycle, including DNA replication and later steps.[1]
Potential Anticancer Applications
While specific studies on the anticancer activity of novel this compound derivatives are limited, the broader class of aminobenzoic acid derivatives has been explored for antineoplastic properties. For instance, derivatives of the isomeric 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This suggests that derivatives of this compound could also be designed to target various signaling pathways implicated in cancer cell proliferation and survival.
Potential Antimicrobial and Anti-inflammatory Applications
The aminobenzoic acid scaffold is present in various compounds with known antimicrobial and anti-inflammatory activities. It is plausible that novel amides, esters, and hydrazones derived from this compound could exhibit similar properties. Further screening of a diverse library of such derivatives is warranted to explore these potential therapeutic areas.
Quantitative Data
The following table summarizes the in vitro anti-HAdV activity and cytotoxicity of selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.
| Compound ID | R Group | IC50 (µM) against HAdV | CC50 (µM) in A549 cells | Selectivity Index (SI = CC50/IC50) |
| Niclosamide | H | 0.89 | 1.8 | 2.0 |
| 6 | 4-fluorophenyl | 0.52 | >100 | >192 |
| 15 | 3-pyridyl | 0.27 | 156.8 | 581 |
| 29 | 4-pyridyl | 0.76 | >100 | >132 |
| 40 | 2-thienyl | 0.61 | 67.4 | 110 |
| 43 | 2-furyl | 0.45 | >100 | >222 |
| 46 | N-methyl-2-pyrrolyl | 0.38 | 42.1 | 111 |
| 47 | N-ethyl-2-pyrrolyl | 0.41 | 54.3 | 132 |
| 54 | 2-naphthyl | 0.98 | >100 | >102 |
Data extracted from a study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus inhibitors.[1]
Experimental Protocols
General Synthesis of 4-Amino-2-chlorobenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess reagent and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water or saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide derivative.
In Vitro Anti-HAdV Activity Assay (CPE Reduction Assay)
This protocol is based on the methodology used for evaluating the anti-HAdV activity of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.[1]
Materials:
-
A549 cells (human lung adenocarcinoma cell line)
-
Human adenovirus (e.g., HAdV-5)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment and Infection: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Subsequently, infect the cells with HAdV at a multiplicity of infection (MOI) of 0.5.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere until the cytopathic effect (CPE) is observed in the virus control wells.
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
Materials:
-
A549 cells
-
DMEM supplemented with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Visualizations
Caption: Workflow for the discovery of bioactive this compound derivatives.
Caption: Hypothetical signaling pathways targeted by this compound derivatives.
References
Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 4-Amino-2-chlorobenzoic acid analogs, including their synthesis, methods for evaluating their efficacy, and their known mechanisms of action. The information is intended to guide research and development efforts in the discovery of new antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound analogs has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial activity. The data presented below summarizes the MIC values for a series of these analogs against various bacterial and fungal strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 | [1] |
| Bacillus subtilis | 125 | [1] | |
| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin | [2] |
| Analog 3 (2-amino-3-chlorobenzoic acid) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | [3] |
| Various Halogenated 4-aminobenzoic acid derivatives | Gram-positive strains | Starting from 15.62 µM | [4] |
Experimental Protocols
Accurate and reproducible methods are essential for evaluating the antimicrobial activity of novel compounds. The following are detailed protocols for two standard antimicrobial susceptibility testing methods.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5]
Materials:
-
Sterile capped test tubes
-
Mueller-Hinton broth (or other suitable broth)
-
Stock solution of the this compound analog in a suitable solvent (e.g., DMSO)
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Sterile pipettes
-
Incubator
Procedure:
-
Serial Dilution:
-
Arrange a series of sterile test tubes (e.g., 10 tubes).
-
Add 1 mL of sterile broth to tubes 2 through 10.
-
Add 1 mL of the stock solution of the test compound to tube 1.
-
Perform a two-fold serial dilution by transferring 1 mL from tube 1 to tube 2, mixing well, and then transferring 1 mL from tube 2 to tube 3, and so on, until tube 9. Discard 1 mL from tube 9. Tube 10 serves as a growth control and contains only broth and the inoculum.
-
-
Inoculation:
-
Add a standardized volume of the bacterial inoculum to each tube to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the tubes at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-20 hours.
-
-
Reading Results:
-
After incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[6][7][8]
Materials:
-
Mueller-Hinton agar plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Solution of the this compound analog
-
Positive control (e.g., a known antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Incubator
-
Calipers
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three different directions to ensure uniform growth.
-
-
Well Creation:
-
Using a sterile cork borer or a wide-bore pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
-
Application of Test Compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mechanism of Action and Signaling Pathways
The antimicrobial activity of benzoic acid derivatives, including this compound analogs, is generally attributed to their ability to disrupt the integrity of the bacterial cell membrane and interfere with essential metabolic processes.
General Mechanism: Benzoic acid and its derivatives are lipophilic molecules that can easily penetrate the cell membrane of microorganisms.[9] Once inside the cell, they can dissociate and lower the intracellular pH, leading to the acidification of the cytoplasm.[10] This disruption of the internal pH homeostasis interferes with the function of critical enzymes and the permeability of the cell membrane, ultimately inhibiting microbial growth.[9][10]
Specific Mechanisms and Targets:
-
Inhibition of Folate Synthesis: A key mechanism of action for aminobenzoic acid analogs is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[8] By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), these analogs block the production of folic acid, which is essential for the synthesis of nucleotides and certain amino acids, thereby halting bacterial growth.
-
Disruption of Cell Membrane and DNA Synthesis: For chlorinated benzoic acid derivatives, the mechanism is thought to involve the disruption of the bacterial cell membrane and the inhibition of DNA synthesis.[11]
Below is a diagram illustrating the proposed antimicrobial mechanism of action for this compound analogs.
Caption: Proposed antimicrobial mechanism of this compound analogs.
Experimental and Synthetic Workflow
The synthesis of this compound analogs, particularly amide derivatives, is a key step in developing a library of compounds for antimicrobial screening. A general workflow for the synthesis and subsequent evaluation is outlined below.
Caption: General workflow for synthesis and antimicrobial screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive derivative synthesis method for development of new antimicrobial drugs – Hokkaido University [global.hokudai.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the esterification of 4-Amino-2-chlorobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely used acid-catalyzed esterification process.[1][2][3] This protocol is intended for use by qualified personnel in a laboratory setting.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4] Its structure, featuring amino and carboxylic acid functional groups, allows for a variety of chemical modifications.[4] Esterification of the carboxylic acid group is a common transformation to produce intermediates for drug development and other applications in organic synthesis.
The Fischer-Speier esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][5] To ensure a high yield of the ester product, the equilibrium is shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][2][3]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of an alkyl ester of this compound, for example, the methyl or ethyl ester, which are common derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting material.[6] |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Various | Acts as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization. |
| Sodium Chloride (NaCl) | Reagent Grade | Various | For brine wash. |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Ethyl Acetate (B1210297) | Reagent Grade | Various | For extraction. |
| Deionized Water | N/A | N/A | For work-up. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Reaction Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic. An increase in temperature and potential precipitation of the aminobenzoic acid salt may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (for methanol, the boiling point is ~65°C; for ethanol, ~78°C) using a heating mantle or oil bath.[7]
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 2-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[8]
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.[7]
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions to neutralize the acidic mixture.[7] Swirl gently and vent the funnel frequently to release the carbon dioxide gas that evolves. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~7-8).[8]
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated solution of sodium chloride (brine).[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester product.
Purification
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure ester.[7][8]
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result (for Methyl Ester) |
| Appearance | White to off-white solid |
| Melting Point | 112-114 °C[9] |
| Molecular Formula | C₈H₈ClNO₂[9] |
| Molecular Weight | 185.61 g/mol [9] |
| Purity (by HPLC) | >95% |
| Spectroscopy (¹H NMR, ¹³C NMR, IR) | Spectra consistent with the structure of the target ester. |
Experimental Workflow and Logic
The following diagram illustrates the key stages of the Fischer-Speier esterification protocol for this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound Methyl Ester [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-chlorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with a high yield?
A1: A widely used and effective method is the reduction of 2-chloro-4-nitrobenzoic acid.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using a reusable Raney nickel catalyst) or metal/acid combinations (like tin and hydrochloric acid) being common choices.[2] A specific high-yield procedure involves the use of a silver-montmorillonite (Ag/MMT) catalyst.[1]
Q2: What are the typical impurities I might encounter in my final product?
A2: Common impurities can include unreacted starting material (2-chloro-4-nitrobenzoic acid), isomeric aminobenzoic acids, and byproducts from side reactions.[3] Depending on the reaction conditions, over-reduction or other side reactions can also lead to impurities. Discoloration, such as a yellow or brown tint, often indicates the presence of oxidized species or residual nitro-aromatic compounds.[3]
Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?
A3: Discoloration is often due to the oxidation of the amino group or the presence of nitro-aromatic impurities.[3] To remedy this, you can attempt recrystallization from a suitable solvent. If discoloration persists, treatment with activated carbon during the purification process may help remove colored impurities.[4] It is also crucial to store the purified compound protected from light and air to prevent degradation.
Q4: I'm struggling with the crystallization of my final product. What steps can I take to improve it?
A4: Crystallization difficulties can arise from impurities hindering the formation of a crystal lattice.[3] Ensure your crude product is as pure as possible before attempting crystallization. You can try screening different solvent systems; mixtures such as ethanol/water are often effective.[5] If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the supersaturated solution with a tiny crystal of pure product can also initiate crystallization.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Loss of product during workup. | Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Use an adequate volume of extraction solvent and perform multiple extractions. | |
| Suboptimal reaction conditions. | Review the stoichiometry of your reagents. Ensure the catalyst (if used) is active and used in the correct amount. The choice of solvent can also significantly impact the yield.[1] | |
| Product Contamination | Presence of starting material. | As mentioned above, ensure the reaction goes to completion. Purify the crude product using column chromatography or recrystallization. |
| Formation of side products. | Control the reaction temperature carefully, as higher temperatures can sometimes lead to side reactions like sulfonation if sulfuric acid is present.[5] Ensure the controlled addition of reagents to avoid localized high concentrations that might lead to unwanted reactions like over-bromination in related syntheses.[5] | |
| Inconsistent Results | Variability in starting material quality. | Use starting materials of high purity. Impurities in the initial compounds can affect the reaction outcome.[5] |
| Inconsistent reaction setup. | Ensure consistent stirring speed, temperature control, and atmospheric conditions (e.g., inert atmosphere if necessary) for each experiment. |
Experimental Protocols
Synthesis of this compound via Reduction of 2-chloro-4-nitrobenzoic acid
This protocol is based on the use of an Ag/MMT catalyst.[1]
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Potassium hydroxide (B78521) (KOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Silver-montmorillonite (Ag/MMT) catalyst
-
Ethyl acetate
-
Water
Procedure:
-
Catalyst Preparation:
-
Add NaBH₄ (1 mmol) as a reducing agent to methanol at room temperature.
-
The reaction is carried out for 2 hours to reduce Ag(+1) to Ag(0).
-
The Ag/MMT catalyst is then obtained by filtration.[1]
-
-
Reduction Reaction:
-
In a reaction vessel, mix 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by GC.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, remove the catalyst by filtration.
-
Extract the product with ethyl acetate.
-
Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH.[1]
-
Evaporate the solvent under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Quantitative Data
| Parameter | Condition 1 | Reference |
| Starting Material | 2-chloro-4-nitrobenzoic acid | [1] |
| Catalyst | Ag/MMT | [1] |
| Solvent | Isopropanol | [1] |
| Base | Potassium Hydroxide | [1] |
| Temperature | 20 °C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Yield | 88% | [1] |
Visualizations
Caption: Synthesis Workflow
Caption: Troubleshooting Low Yield
References
Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Amino-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, methanol (B129727) has been reported as an effective recrystallization solvent.[1] Due to its polarity, which is compatible with the amino and carboxylic acid functional groups, other polar protic solvents like ethanol (B145695) or even water could also be suitable candidates. A solvent selection guide based on the solubility of a similar compound, p-aminobenzoic acid, is provided in the table below to guide your solvent screening experiments.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a number of factors, including the solution being too concentrated or the presence of impurities that lower the melting point. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent to decrease the saturation. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is often due to the solution being too dilute (too much solvent was added) or supersaturation. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cooling: If room temperature cooling is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.
Q4: The recovered crystals are colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q5: What is a typical recovery yield for the recrystallization of this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent).- Supersaturation.- Cooling too rapidly. | - Boil off some solvent to concentrate the solution.- Scratch the inner side of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different recrystallization solvent. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel and flask).- Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Crystals are very small or needle-like | - Solution cooled too quickly. | - Allow the solution to cool more slowly to encourage the growth of larger, more well-defined crystals. |
Data Presentation
| Solvent | Temperature (°C) | Solubility of pABA ( g/100 mL) |
| Water | 14 | 0.21 |
| Water | 100 | 5.9 |
| Ethanol | 25 | 11.2 |
| Methanol | 25 | High |
| Acetone | 25 | 15.8 |
| Diethyl Ether | 25 | 2.5 |
Note: This data is for p-aminobenzoic acid and should be used as a qualitative guide for solvent screening for this compound.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol). The ideal solvent will dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. The literature melting point for this compound is approximately 211 °C.[2][3][4]
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Solubility of 4-Amino-2-chlorobenzoic acid in different organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chlorobenzoic acid. It addresses common challenges encountered during experiments related to its solubility in various organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common reasons for poor solubility?
A1: Several factors can influence the solubility of this compound. Consider the following:
-
Solvent Polarity: this compound is a polar molecule. Its solubility is generally higher in polar solvents compared to non-polar solvents. If you are using a non-polar solvent like hexane (B92381) or toluene, you can expect low solubility.
-
Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. Gentle heating of the solvent may improve the dissolution of your compound.
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Water Content in Solvent: Trace amounts of water in your organic solvent can influence the solubility, sometimes increasing it and other times causing precipitation, depending on the solvent. Ensure you are using anhydrous solvents if your protocol requires it.
-
Equilibrium Time: It is crucial to allow sufficient time for the solute to dissolve and reach equilibrium. Inadequate shaking or mixing time can lead to an underestimation of solubility.
Q2: How can I increase the solubility of this compound in a specific solvent?
A2: To enhance solubility, you can try the following approaches:
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Co-solvency: Using a mixture of solvents can significantly improve solubility. For instance, adding a small amount of a highly polar solvent in which the compound is more soluble to a less effective solvent can increase the overall solvating power.
-
Temperature Adjustment: As mentioned, carefully increasing the temperature of the solution can increase the solubility of the compound. However, be mindful of the compound's stability at elevated temperatures.
-
pH Modification: Although less common for organic solvents, the acidic and basic functional groups on this compound mean that its solubility in protic solvents can be pH-dependent.
Q3: Are there any recommended solvents for dissolving this compound?
-
Alcohols (e.g., Methanol, Ethanol (B145695), Isopropanol)
-
Ketones (e.g., Acetone)
-
Esters (e.g., Ethyl Acetate)
-
Amides (e.g., N,N-Dimethylformamide - DMF)
For reference, the isomer 2-Amino-6-chlorobenzoic acid shows high solubility in N-methyl pyrrolidone (NMP) and good solubility in ethanol and ethyl acetate.[1]
Q4: My compound precipitates out of solution after initially dissolving. What could be the cause?
A4: Precipitation after initial dissolution can be due to:
-
Supersaturation: The initial dissolution may have been achieved under conditions (e.g., heating) that led to a supersaturated solution. Upon cooling or with slight disturbances, the excess solute will precipitate.
-
Change in Solvent Composition: Evaporation of a more volatile and better solvent from a co-solvent mixture can lead to a decrease in overall solubility and cause precipitation.
-
Contamination: Introduction of an anti-solvent (a solvent in which the compound is insoluble) can trigger precipitation.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, to provide a useful reference for experimental planning, the following table summarizes the mole fraction solubility of a structurally similar isomer, 2-Amino-6-chlorobenzoic Acid , in various organic solvents at different temperatures.[1] This data can serve as a valuable guide for solvent selection, with the understanding that the actual solubility of this compound may differ.
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-6-chlorobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1]
| Temperature (K) | NMP (x₁ * 10²) | Ethanol (x₁ * 10²) | Ethyl Acetate (x₁ * 10²) | n-Propanol (x₁ * 10²) | Isopropanol (x₁ * 10²) | n-Butanol (x₁ * 10²) | Acetonitrile (B52724) (x₁ * 10²) | Toluene (x₁ * 10²) | Cyclohexane (x₁ * 10⁴) |
| 278.15 | 25.86 | 7.98 | 6.89 | 6.12 | 5.45 | 4.98 | 1.23 | 0.21 | 0.54 |
| 283.15 | 28.12 | 8.91 | 7.82 | 6.91 | 6.18 | 5.67 | 1.41 | 0.25 | 0.63 |
| 288.15 | 30.51 | 9.93 | 8.84 | 7.78 | 6.98 | 6.42 | 1.61 | 0.29 | 0.73 |
| 293.15 | 33.04 | 11.05 | 9.96 | 8.73 | 7.85 | 7.24 | 1.83 | 0.34 | 0.85 |
| 298.15 | 35.72 | 12.28 | 11.19 | 9.77 | 8.80 | 8.14 | 2.07 | 0.40 | 0.99 |
| 303.15 | 38.56 | 13.63 | 12.54 | 10.91 | 9.84 | 9.12 | 2.34 | 0.47 | 1.15 |
| 308.15 | 41.57 | 15.11 | 13.99 | 12.16 | 10.97 | 10.19 | 2.64 | 0.55 | 1.33 |
| 313.15 | 44.76 | 16.73 | 15.58 | 13.52 | 12.21 | 11.36 | 2.97 | 0.64 | 1.54 |
| 318.15 | 48.14 | 18.50 | 17.31 | 15.00 | 13.56 | 12.64 | 3.33 | 0.75 | 1.78 |
| 323.15 | 51.72 | 20.44 | 19.19 | 16.61 | 15.03 | 14.03 | 3.73 | 0.88 | 2.06 |
Experimental Protocols
Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Glass vials with screw caps (B75204) or glass-stoppered flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium with the saturated solution.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed (e.g., 150-300 RPM) for a predetermined time to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample or filter it through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
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Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate analytical technique.
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Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a common and effective technique for quantifying the concentration of aromatic compounds like this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The low pH of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV scan of a standard solution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Inject the diluted sample from the solubility experiment.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
References
Technical Support Center: Optimizing Derivatization of 4-Amino-2-chlorobenzoic Acid
Welcome to the technical support center for the derivatization of 4-Amino-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common derivatization reactions such as esterification and amidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Esterification (e.g., Fischer-Speier Esterification)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-driven process. To shift the equilibrium towards the product, use a large excess of the alcohol (which can also serve as the solvent).[1][2] |
| Presence of Water | Water is a byproduct of the reaction and its presence can reverse the esterification. Ensure all glassware is thoroughly dried and use anhydrous alcohol. For stringent applications, consider using a Dean-Stark apparatus to physically remove water as it forms.[1] |
| Insufficient Acid Catalyst | The amino group on this compound is basic and will neutralize the acid catalyst. Therefore, at least a stoichiometric amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is often required to ensure enough catalyst is available to protonate the carboxylic acid's carbonyl group.[2] |
| Incomplete Reaction | The reaction may not have reached equilibrium. Increase the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC). |
Problem: Product is an Oil or has a Low Melting Point
| Potential Cause | Troubleshooting & Optimization |
| Impurities Present | Unreacted starting material or byproducts can depress the melting point. Ensure the reaction has gone to completion via TLC. Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. |
| Side Reactions | At elevated temperatures, the amino group could potentially react with another molecule of the carboxylic acid to form an amide byproduct, leading to impurities. Use a large excess of the alcohol to favor esterification. |
Amidation
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Deactivated Carboxylic Acid | The presence of the electron-withdrawing chloro group on the aromatic ring can decrease the reactivity of the carboxylic acid. Use more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[3][4] |
| Inefficient Coupling Reagent | For challenging amidations, standard carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be sufficient. Use EDC in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma to improve efficiency.[5][6][7] |
| Insufficient Base | A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), is crucial to neutralize the carboxylic acid and any acidic byproducts. Ensure at least two equivalents of the base are used. |
| Hydrolysis of Activated Ester | The activated intermediate can be hydrolyzed by moisture. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (N₂ or Ar). |
Problem: Multiple Spots on TLC/LC-MS (Side Products)
| Potential Cause | Troubleshooting & Optimization |
| Racemization | If a chiral amine is used, racemization can occur, especially with carbodiimide reagents. The addition of HOBt can help suppress this.[8] |
| Side Reaction with Coupling Reagent | Some coupling reagents can lead to the formation of byproducts. For example, the urea (B33335) byproduct from DCC is often insoluble and can complicate purification. Using a water-soluble carbodiimide like EDC can simplify workup.[8] |
| Reaction at the Amino Group | If the reaction conditions are not optimized, the amino group of one molecule of this compound could react with the activated carboxylic acid of another, leading to dimer formation. This can be minimized by the slow addition of the coupling agent. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amino group of this compound before derivatizing the carboxylic acid?
A1: It depends on the desired product and the reaction conditions.
-
For Fischer esterification , the amino group is protonated under the acidic conditions, which deactivates it towards reacting as a nucleophile, so a protecting group is generally not necessary.[2]
-
For amidation , if you are coupling the carboxylic acid with another amine, the unprotected amino group of this compound can compete in the reaction, leading to polymerization. In this case, protecting the amino group is highly recommended. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[9][10]
Q2: What are the best solvents for the amidation of this compound?
A2: Anhydrous polar aprotic solvents are generally preferred for amidation reactions to ensure the solubility of the reactants and to avoid side reactions like hydrolysis. Commonly used solvents include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What is the purpose of the aqueous sodium bicarbonate wash during the workup of the esterification reaction?
A4: The sodium bicarbonate wash is performed to neutralize the strong acid catalyst (e.g., H₂SO₄) and any unreacted carboxylic acid. This converts them into their respective salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing the ester product.
Q5: My amidation reaction is sluggish. What can I do to speed it up?
A5: If your amidation reaction is slow, you can try several strategies:
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Increase the reaction temperature, for example, to 40-60 °C.
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Increase the equivalents of the coupling reagent and the amine (e.g., to 1.2-1.5 equivalents).
-
Ensure your solvent is completely anhydrous.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amidation of Aromatic Carboxylic Acids
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Reactivity | Notes |
| EDC | HOBt | DIPEA/Et₃N | DMF/DCM | Moderate | Good for general purpose amidation; water-soluble byproducts ease purification.[5][11] |
| DCC | HOBt | DIPEA/Et₃N | DCM | Moderate | Dicyclohexylurea byproduct is insoluble in most organic solvents.[8] |
| HATU | None | DIPEA | DMF | High | Highly effective for hindered or deactivated substrates; can suppress racemization.[3][4] |
| PyBOP | None | DIPEA | DMF | High | Efficient coupling reagent, but the byproduct hexamethylphosphoramide (B148902) is carcinogenic.[8] |
Table 2: Typical Conditions for Derivatization of this compound
| Derivatization | Reagents | Solvent | Temperature | Typical Reaction Time |
| Esterification | Alcohol (excess), H₂SO₄ (cat.) | Alcohol | Reflux | 2-10 hours |
| Amidation | Amine, EDC, HOBt, DIPEA | Anhydrous DMF | Room Temp. | 2-16 hours |
| Amine Protection (Boc) | Boc₂O, Et₃N | Dioxane/Water | Room Temp. | 2-4 hours[12] |
| Amine Protection (Fmoc) | Fmoc-Cl, NaHCO₃ | Dioxane/Water | Room Temp. | 16 hours[13] |
Experimental Protocols
Protocol 1: Esterification of this compound (Formation of Methyl 4-amino-2-chlorobenzoate)
Materials:
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This compound
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Methanol (B129727) (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Amidation of this compound using EDC/HOBt
Materials:
-
This compound (or its N-protected form)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add DIPEA (2.5 eq) followed by the amine (1.1 eq).
-
Continue to stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting guide for low yield in amidation reactions.
Caption: Logical decision tree for derivatizing this compound.
References
- 1. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. total-synthesis.com [total-synthesis.com]
Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding low yields in peptide coupling reactions involving 4-Amino-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block for peptide synthesis?
This compound presents two main challenges. Firstly, the chloro-substituent at the ortho position to the amine group creates significant steric hindrance, which can physically block the approach of the activated carboxyl group of the growing peptide chain.[1] Secondly, the chlorine atom is an electron-withdrawing group, which reduces the nucleophilicity (reactivity) of the aniline (B41778) amine group, making it less likely to attack the activated carboxyl group to form a peptide bond.[2]
Q2: What are the most common reasons for low coupling yields with this molecule?
The primary cause of low yield is incomplete coupling, where a significant portion of the starting materials fails to react. This is directly related to the steric hindrance and reduced nucleophilicity of the amine. Other potential issues include suboptimal activation of the carboxylic acid, peptide aggregation on the solid support, and, to a lesser extent, side reactions.[3][4]
Q3: Are standard coupling reagents like DCC or DIC/HOBt effective for this molecule?
While carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common in peptide synthesis, they are often insufficient for coupling sterically hindered and electronically deactivated anilines like this compound.[1] More potent onium salt-based (uronium/phosphonium) coupling reagents are generally required to achieve higher yields.[5][6]
Q4: How can I monitor the efficiency of the coupling reaction in real-time?
A qualitative Kaiser test is a simple and effective method to check for the presence of free primary amines on the resin after a coupling step.[4][7] A positive result (blue or purple beads) indicates that the coupling is incomplete. For a quantitative assessment, a small-scale test cleavage of a few resin beads followed by HPLC and Mass Spectrometry (MS) analysis can identify the presence and amount of unreacted peptide (deletion sequences).[4]
Troubleshooting Guides
Issue 1: The coupling reaction resulted in very low yield with a large amount of unreacted peptide-resin.
This is the most common failure mode and points directly to an inefficient coupling step.
dot
Caption: Troubleshooting workflow for low coupling yield.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the this compound and coupling reagents have not degraded. Use fresh, high-purity materials.[4]
-
Optimize Coupling Reagent: For difficult couplings, standard carbodiimide reagents are often insufficient. Switch to a more powerful onium salt reagent.[6][7] See Table 1 for a comparison.
-
Increase Equivalents: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.
-
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the amino acid and reagents to react with any remaining free amines.[3]
-
Extend Reaction Time / Increase Temperature: Prolonging the reaction time (e.g., overnight) can improve yield.[3] Cautiously increasing the temperature (e.g., to 30-50 °C) can also enhance reaction rates, but may increase the risk of racemization of the coupled amino acid.[3][7]
dot
Caption: General mechanism for peptide coupling activation.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Relative Efficiency for Hindered Amines | Key Considerations |
| DIC / HOBt | Carbodiimide | 3 : 3 : 3 | Low | Often insufficient yield; risk of N-acylurea side product. |
| HBTU / DIEA | Aminium/Uronium | 3 : 2.9 : 6 | Moderate-High | Highly efficient and fast, a common first choice for optimization.[7][8] |
| HATU / DIEA | Aminium/Uronium | 3 : 2.9 : 6 | High | More reactive than HBTU due to the 7-aza-HOBt backbone; excellent for hindered systems.[6][8] |
| COMU / DIEA | Aminium/Uronium | 3 : 2.9 : 6 | High | Similar reactivity to HATU but with non-explosive byproducts, enhancing safety.[6] |
| PyAOP / DIEA | Phosphonium | 3 : 3 : 6 | High | Particularly effective for coupling N-methyl and other sterically demanding amino acids.[1][8] |
Note: Equivalents are relative to the loading capacity of the resin.
Experimental Protocols
Protocol 1: Optimized Coupling using HATU
This protocol details a robust method for coupling this compound to a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc-deprotection using 20% piperidine (B6355638) in DMF and wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (see Protocol 2) to check for completion.
-
Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Qualitative Kaiser Test for Free Primary Amines
This test is used to detect the presence of unreacted primary amines on the resin.[7]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.
-
Protocol 3: Small-Scale Test Cleavage for Analysis
This procedure allows for analysis of the crude peptide without consuming the entire batch.[4]
-
Resin Sampling: Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) from the main reaction vessel.
-
Cleavage: Place the resin in a microcentrifuge tube. Add 100-200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).
-
Incubation: Allow the cleavage to proceed at room temperature for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a tube containing cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the peptide pellet to air dry.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) for analysis by HPLC and Mass Spectrometry to identify the target product and any deletion sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chlorobenzoic acid. The information provided addresses common issues related to the identification and removal of impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available this compound?
A1: Potential impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the reduction of 2-Chloro-4-nitrobenzoic acid.[1][2] Therefore, the most common impurities may include:
-
Unreacted Starting Materials: Such as 2-Chloro-4-nitrobenzoic acid.
-
Isomeric Impurities: Including other isomers of amino-chlorobenzoic acid.
-
Related Substances: By-products from the synthesis process.
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol (B129727) or ethyl acetate.[1][3]
Q2: My this compound has a beige to light brown color. Is this normal, and how can I decolorize it?
A2: The appearance of this compound is often described as a beige to light brown powder.[2][4] This coloration can be due to trace impurities or oxidation products. If a higher purity, colorless product is required, recrystallization is a common and effective method for purification and decolorization.[3] In some cases, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb colored impurities.[5]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: Several analytical methods can be used to assess the purity and identify impurities in your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often effective.[6]
-
Gas Chromatography (GC): Useful for identifying volatile impurities and can be used to monitor the progress of the synthesis reaction.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the main compound and help identify impurities by their characteristic signals.[8]
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify impurities by their mass-to-charge ratio.[9]
Troubleshooting Guides
Issue 1: Sub-optimal Purity After Synthesis
-
Problem: The purity of the synthesized this compound is lower than expected, as determined by HPLC or NMR.
-
Possible Cause: Incomplete reaction or inefficient removal of by-products and starting materials. For instance, residual 2-chloro-4-nitrobenzoic acid may be present.
-
Solution:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or GC.[1][10]
-
Washing: During the workup, wash the extracted product thoroughly with water to remove water-soluble impurities like potassium hydroxide (B78521) (KOH).[1]
-
Purification: Employ a suitable purification method. Recrystallization from a solvent like methanol is often effective.[3] For more persistent impurities, column chromatography may be necessary.[11]
-
Issue 2: Recrystallization Problems
-
Problem: Difficulty in obtaining crystals, or the formation of an oil during the recrystallization of this compound.
-
Possible Causes & Solutions:
-
No Crystal Formation: The solution may not be supersaturated. Try boiling off some solvent to increase the concentration and then allow it to cool again.[5] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.[5]
-
Oiling Out: The compound may be coming out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that lower the melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
-
Low Recovery Yield: Too much solvent might have been used, or premature crystallization occurred during hot filtration. Use the minimum amount of hot solvent needed for dissolution and preheat the filtration apparatus.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
-
Data Presentation
Table 1: Purity Specifications for this compound from Various Sources
| Purity Level | Analytical Method |
| >99.0% | GC |
| ≥98.0% | NMR |
| 97% | Not Specified |
| ≥96.0% | HPLC |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: A µ-Bondapak C18 column or equivalent.[6]
-
Mobile Phase: A mixture such as water-acetonitrile-methanol-glacial acetic acid (e.g., in a 74:20:5:1 ratio).[6] The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and a standard of pure this compound. Compare the retention times of the peaks in the sample chromatogram to the standard. Any additional peaks may correspond to impurities. Quantification can be performed using a calibration curve.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
-
Solvent Selection: Methanol is a reported solvent for the recrystallization of this compound.[3]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of pure this compound is around 211 °C (with decomposition).[6]
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Troubleshooting common recrystallization issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2457-76-3 [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 203230050 [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-氨基-2-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. shuangdingchemistry.com [shuangdingchemistry.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scaled-up synthesis of 4-Amino-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most frequently documented and scalable method for synthesizing this compound begins with 2-chloro-4-nitrobenzoic acid.[1] The core of this synthesis is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Several reducing agents can be employed, with a common industrial choice being iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride.[2]
Q2: What are the critical process parameters to monitor during the reduction step?
When scaling up the reduction of 2-chloro-4-nitrobenzoic acid, several parameters are crucial for ensuring high yield, purity, and safety:
-
Temperature Control: The reduction reaction, particularly when using agents like tin or iron powder, can be highly exothermic.[2][3] It is essential to control the temperature through measures such as portion-wise addition of the reducing agent and using a cooling bath to maintain the recommended temperature range.[2]
-
Rate of Reagent Addition: A slow, controlled addition of the reducing agent prevents localized temperature spikes that can lead to the formation of side products.[4]
-
pH Control During Workup: The isolation of the final product is highly dependent on pH. Adjusting the pH of the aqueous solution to a specific range (e.g., 4-5) is critical for maximizing the precipitation of this compound while leaving impurities in the solution.[2][5]
-
Purity of Starting Materials: Using high-purity 2-chloro-4-nitrobenzoic acid is important, as isomeric impurities can be carried through the synthesis, complicating purification.[4]
Q3: How can I effectively monitor the reaction's progress?
On a laboratory or pilot scale, reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These techniques allow for the visualization of the disappearance of the starting material (2-chloro-4-nitrobenzoic acid) and the appearance of the product, ensuring the reaction is driven to completion before proceeding with the workup.
Q4: What are the typical yields and purity levels for this compound?
With an optimized process, the synthesis of this compound can achieve high yields, with some lab-scale procedures reporting yields as high as 88%.[6] For pharmaceutical applications, the desired purity is typically very high, often greater than 97% or 99%.[1][7] The final purity is heavily influenced by the effectiveness of the purification steps, such as controlled precipitation and recrystallization.
Q5: What are the primary safety considerations when scaling up this synthesis?
The primary safety concerns are the exothermic nature of the reduction reaction and the handling of materials. The reaction using tin and concentrated HCl is noted to be highly exothermic.[3] Proper cooling and controlled reagent addition are necessary to prevent a runaway reaction. Additionally, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask for handling powders like iron, should be used.
Troubleshooting Guide
Problem: Low Product Yield
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield is a common issue when scaling up. The primary causes are typically incomplete reaction, product loss during the workup and isolation phases, or competing side reactions.
-
Incomplete Reaction: Ensure the reaction has gone to completion by using TLC or HPLC monitoring.[2] If the starting material is still present, consider moderately increasing the reaction time or temperature.[4] Also, verify that the reducing agent (e.g., iron powder) was added in the correct stoichiometric excess (e.g., 3.0 equivalents).[2]
-
Loss During Workup: Significant product can be lost during filtration if the iron salts are not thoroughly washed. Wash the filter cake with hot solvent (e.g., ethanol) to recover adsorbed product.[2] During precipitation, ensure the pH is carefully adjusted to the optimal range (around 4-5) to maximize product recovery.[2] An incorrect pH can leave a substantial amount of the product dissolved in the mother liquor.[5]
-
Side Reactions: The formation of byproducts, such as isomers from the nitration of the precursor, can lower the theoretical maximum yield.[5] Ensure the purity of your starting material to minimize this.
Problem: Product Purity Issues
Question: My final product is discolored or contaminated with impurities according to HPLC analysis. How can I identify and minimize these impurities?
Answer: Impurities can arise from unreacted starting materials, side products, or residues from the workup process.
-
Unreacted Starting Material: If 2-chloro-4-nitrobenzoic acid is detected, it indicates an incomplete reaction. See the troubleshooting steps for "Low Yield" to address this.
-
Catalyst/Reagent Residue: If iron powder is used, residual iron salts can contaminate the product. Ensure the hot filtration step through a filter aid like Celite is performed effectively to remove these inorganic materials.[2] If a base like KOH was used, ensure the product is washed thoroughly with water to remove it.[6]
-
Isomeric Impurities: Impurities such as 2-chloro-3-nitro-benzoic acid can form during the synthesis of the precursor.[5] These can be difficult to remove. The most effective solution is to use a high-purity starting material. If these impurities are present in the final product, purification via recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) may be necessary.[4]
Problem: Difficulties in Product Isolation
Question: I am having trouble with the filtration and precipitation steps during the workup. The filtration is very slow, or the product does not precipitate as expected.
Answer: Isolation issues are common during scale-up due to the larger volumes and quantities of solids.
-
Slow Filtration: The removal of fine particulates like iron powder and iron salts can clog filter paper. Using a pad of a filter aid like Celite® over the filter paper can significantly improve the filtration rate.[2] Performing the filtration while the mixture is hot also helps by keeping the product dissolved and reducing the viscosity of the solution.
-
Poor Precipitation: If the product fails to precipitate or does so incompletely, the pH of the solution is the most likely cause. Use a calibrated pH meter and slowly add acid or base to reach the target pH of 4-5.[2] Cooling the mixture in an ice bath after pH adjustment can further enhance precipitation and increase yield.[2]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2457-76-3 | [6][8] |
| Molecular Formula | C₇H₆ClNO₂ | [6][8] |
| Molecular Weight | 171.58 g/mol | [6] |
| Melting Point | 211 °C (decomposes) | |
| Typical Purity | >97% |
Table 2: Troubleshooting Summary for Synthesis Scale-Up
| Problem | Potential Cause | Recommended Action | Reference(s) |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; ensure correct stoichiometry of reagents. | [2][4] |
| Product loss during workup | Wash filter cake thoroughly; optimize pH for precipitation. | [2][5] | |
| Purity Issues | Unreacted starting material | Drive reaction to completion using TLC/HPLC monitoring. | [2] |
| Catalyst/reagent residue | Use a filter aid (Celite®); wash product thoroughly. | [2][6] | |
| Isomeric impurities | Use high-purity starting material; perform recrystallization. | [4][5] | |
| Isolation Difficulty | Slow filtration | Use a filter aid (Celite®) and filter the solution while hot. | [2] |
| Poor precipitation | Carefully adjust pH to 4-5 and cool the mixture. | [2] |
Experimental Protocol: Synthesis from 2-Chloro-4-nitrobenzoic acid
This protocol is adapted for a larger scale synthesis based on the reduction with iron powder.
Materials and Reagents:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq)
-
Iron powder (3.0 eq)
-
Ammonium chloride (0.2 eq)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate solution
-
Celite®
Equipment:
-
Large reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 2-chloro-4-nitrobenzoic acid (1.0 eq), ethanol (7 volumes), and deionized water (3 volumes).[2]
-
Reagent Addition: Add ammonium chloride (0.2 eq) to the mixture and stir until it dissolves.[2] Begin portion-wise addition of iron powder (3.0 eq), monitoring the internal temperature. An exotherm may be observed.[2]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detected.[2]
-
Filtration of Catalyst: Once the reaction is complete, cool the mixture slightly but keep it hot. Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron salts.[2]
-
Washing: Wash the filter cake with additional hot ethanol to ensure complete recovery of the product.[2]
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[2]
-
Precipitation: To the remaining aqueous solution, adjust the pH to approximately 4-5 with a sodium bicarbonate solution to precipitate the product.[2]
-
Isolation: Cool the resulting slurry in an ice bath and stir for 1 hour to maximize precipitation.[2]
-
Final Steps: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum at 60 °C to a constant weight to yield this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. shuangdingchemistry.com [shuangdingchemistry.com]
- 8. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactivity of 4-Amino-2-chlorobenzoic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 4-Amino-2-chlorobenzoic acid and its alternatives. Due to the limited publicly available bioactivity data for this compound, this document leverages data from its close structural isomer, 2-Amino-3-chlorobenzoic acid, and other derivatives of 4-aminobenzoic acid (PABA) to provide a valuable comparative context for researchers.
Comparative Bioactivity Data
The following tables summarize the quantitative in vitro bioactivity of 2-Amino-3-chlorobenzoic acid and various derivatives of 4-aminobenzoic acid, offering insights into their potential cytotoxic and antimicrobial properties.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | MTT | 24 | 26 | [1][2][3] |
| 48 | 5 | [1][2][3] | |||
| 72 | 7.2 | [1][2][3] | |||
| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver Cancer) | Not Specified | Not Specified | ≥ 15.0 | [4][5] |
| Chloro anilinoquinoline derivative of PABA | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 3.42 | [6] |
| A549 (Lung Cancer) | Not Specified | Not Specified | 5.97 | [6] |
Table 2: In Vitro Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µM) | Reference |
| 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 15.62 | [4][5] |
| Schiff base of PABA | Staphylococcus aureus | Not Specified | 15.62 | [6] |
| PABA derivative | Mycobacteria | Not Specified | ≥ 62.5 | [4][5][6] |
| PABA derivative | Fungi | Not Specified | ≥ 7.81 | [4][6] |
Experimental Protocols
Detailed methodologies for key in vitro bioassays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Inhibition of Protein Denaturation Assay for Anti-inflammatory Activity
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a test compound to inhibit the denaturation of a protein (e.g., bovine serum albumin or egg albumin) induced by heat or other denaturing agents.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro bioactivity screening and a hypothetical signaling pathway that could be modulated by this compound.
Experimental workflow for in vitro bioactivity validation.
References
- 1. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Amino-2-chlorobenzoic Acid and Its Isomers for Drug Discovery and Development
A comprehensive guide for researchers and scientists on the physicochemical properties, synthesis, and biological significance of positional isomers of amino-chlorobenzoic acid.
This guide provides a detailed comparative study of 4-Amino-2-chlorobenzoic acid and its key isomers, including 2-Amino-4-chlorobenzoic acid, 3-Amino-2-chlorobenzoic acid, 3-Amino-4-chlorobenzoic acid, and 5-Amino-2-chlorobenzoic acid. These compounds serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Understanding their distinct properties is paramount for their effective utilization in drug design and development.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the positions of the amino and chloro substituents on the benzoic acid ring leads to significant differences in the physicochemical properties of these isomers. These variations can influence their reactivity, solubility, and ultimately their biological activity and potential applications. Key physicochemical data are summarized below for easy comparison.
| Property | This compound | 2-Amino-4-chlorobenzoic acid | 3-Amino-2-chlorobenzoic acid | 3-Amino-4-chlorobenzoic acid | 5-Amino-2-chlorobenzoic acid |
| CAS Number | 2457-76-3[1] | 89-77-0[2] | 108679-71-6[3] | 2840-28-0[4] | 89-54-3[5] |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₆ClNO₂[2] | C₇H₆ClNO₂[3] | C₇H₆ClNO₂[4] | C₇H₆ClNO₂[5] |
| Molecular Weight | 171.58 g/mol [1] | 171.58 g/mol [2] | 171.58 g/mol [3] | 171.58 g/mol [4] | 171.58 g/mol [5] |
| Melting Point (°C) | 211 (dec.)[5] | 231-233[2] | 152-162[3] | 214-215[4] | 184-188[5] |
| Appearance | White to light red to green powder/crystal | Off-white powder[6] | Light yellow to brown crystalline powder[3] | White to light yellow crystal powder[4] | White-similar crystalline powder[7] |
Synthetic Pathways: Crafting the Isomers
The synthesis of these amino-chlorobenzoic acid isomers typically involves the reduction of a corresponding nitro-chlorobenzoic acid precursor. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for amino-chlorobenzoic acid isomers.
Experimental Protocols:
1. Synthesis of this compound from 2-Chloro-4-nitrobenzoic acid:
-
Materials: 2-chloro-4-nitrobenzoic acid, Sodium borohydride (B1222165) (NaBH₄), Methanol, Silver nitrate (B79036) (AgNO₃) to prepare Ag/MMT catalyst, Potassium hydroxide (B78521) (KOH), Isopropanol (B130326).[8]
-
Catalyst Preparation: Ag/MMT catalyst is prepared by reducing Ag⁺¹ to Ag⁰ using NaBH₄ in methanol.[8]
-
Reaction: A mixture of 2-chloro-4-nitrobenzoic acid, KOH, and the Ag/MMT catalyst in isopropanol is stirred at room temperature.[8]
-
Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off. The product is then extracted with ethyl acetate (B1210297) and washed with water to remove KOH.[8]
2. Synthesis of 5-Amino-2-chlorobenzoic acid from 2-Chloro-5-nitrobenzoic acid:
-
Materials: 2-chloro-5-nitrobenzoic acid, Iron powder, Ethanol, Water, Ammonium (B1175870) chloride.[9]
-
Reaction: A mixture of 2-chloro-5-nitrobenzoic acid, iron powder, ammonium chloride in an ethanol/water solvent system is heated to reflux (78-80°C) for 5 hours.[9]
-
Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). After the reaction, the mixture is filtered and the crude product is obtained.[9]
-
Purification: The crude product is purified by refluxing in ethyl acetate, followed by cooling and crystallization to yield the final product.[9]
3. Synthesis of 2-Amino-5-chlorobenzoic acid from 5-Chloro-2-nitrobenzoic acid:
-
Materials: 5-chloro-2-nitrobenzoic acid, Raney nickel, Ethanol, Hydrogen gas.[10]
-
Reaction: 5-chloro-2-nitrobenzoic acid is dissolved in ethanol, and Raney nickel is added as a catalyst. The mixture is stirred overnight under a hydrogen atmosphere at room temperature.[10]
-
Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the product.[10]
4. Synthesis of 3-Amino-4-chlorobenzoic acid from Methyl 3-amino-4-chlorobenzoate:
-
Materials: Methyl 3-amino-4-chlorobenzoate, Tetrahydrofuran (THF), Lithium hydroxide (LiOH), Water, Citric acid, Ethyl acetate, Sodium sulfate.[4]
-
Reaction: A solution of lithium hydroxide in water is added to a stirred solution of methyl 3-amino-4-chlorobenzoate in THF. The reaction mixture is stirred at room temperature for 12 hours.[4]
-
Work-up: The solvent is removed under reduced pressure. The resulting lithium salt is acidified with a citric acid solution and extracted with ethyl acetate. The organic layers are combined, dried with anhydrous sodium sulfate, filtered, and concentrated to give the product.[4]
Biological Activity and Applications in Drug Development
The positional isomers of amino-chlorobenzoic acid are valuable precursors for a variety of therapeutic agents, exhibiting a range of biological activities.
-
This compound: This isomer is a known urinary metabolite of the local anesthetic chloroprocaine. Its derivatives are being explored for their potential as EGFR inhibitors for anticancer applications.
-
2-Amino-4-chlorobenzoic acid: This compound is utilized in the synthesis of quinazolinone derivatives, which have shown potential in the treatment of Alzheimer's disease.[6][11] It is also a precursor for non-nucleoside HCV NS5B polymerase inhibitors used in Hepatitis C therapy.[6][11] Furthermore, it has been used in the preparation of complexes with potential analgesic, anti-inflammatory, antibacterial, and anticancer activities.[12][13]
-
2-Amino-3-chlorobenzoic acid: Isolated from Streptomyces coelicolor, this compound has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[14] It has also been investigated as a cancer antagonist targeting the PI3K/AKT signaling pathway.[15]
-
3-Amino-4-chlorobenzoic acid: This isomer is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives.[4]
-
5-Amino-2-chlorobenzoic acid: It is used as a reagent in the preparation of potent and selective benzothiazole (B30560) hydrazone inhibitors of Bcl-XL, a key protein involved in apoptosis.[7]
The diverse biological activities of the derivatives of these isomers highlight the importance of the specific substitution pattern on the aromatic ring for molecular recognition and interaction with biological targets.
Potential Signaling Pathway Involvement:
The anticancer activity of derivatives of these isomers often involves the modulation of key signaling pathways. For instance, the investigation of 2-Amino-3-chlorobenzoic acid as a cancer antagonist points towards its role in the PI3K/AKT pathway.
Caption: Potential inhibition of the PI3K/AKT pathway by a 2-amino-3-chlorobenzoic acid derivative.
Conclusion
This comparative guide underscores the distinct physicochemical properties, synthetic accessibility, and diverse biological potential of this compound and its isomers. The subtle variations in the substitution patterns on the benzoic acid scaffold provide a rich landscape for medicinal chemists to explore in the quest for novel therapeutics. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and evaluation of these versatile chemical entities. Further investigation into the structure-activity relationships of these isomers and their derivatives will undoubtedly fuel the discovery of new and improved drugs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-4-chlorobenzoic acid 98 89-77-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-4-chlorobenzoic acid | 2840-28-0 [chemicalbook.com]
- 5. 5-Amino-2-chlorobenzoic acid 97 89-54-3 [sigmaaldrich.com]
- 6. 2-Amino-4-chlorobenzoic acid | 89-77-0 [amp.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Amino-2-chlorobenzoic acid | 89-54-3 [chemicalbook.com]
- 10. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Amino-4-chlorobenzoic acid | 89-77-0 [chemicalbook.com]
- 12. 2-Amino-4-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. guidechem.com [guidechem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two isomeric compounds, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid. Understanding the distinct spectral characteristics of these molecules is crucial for their unambiguous identification, characterization, and application in various research and development settings, including pharmaceutical synthesis and materials science. This document presents a side-by-side analysis of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.
Chemical Structures
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-amino-4-chlorobenzoic acid and this compound.
FT-IR Spectroscopic Data
The FT-IR spectra of these compounds, recorded using KBr pellets, exhibit characteristic vibrational modes. The positions of these bands are sensitive to the substitution pattern on the benzene (B151609) ring.[1]
| Functional Group | Vibrational Mode | 2-Amino-4-chlorobenzoic Acid (cm⁻¹)[1] | This compound (cm⁻¹)[1] |
| Amino (NH₂) | Asymmetric Stretching | 3501 | 3338 |
| Amino (NH₂) | Symmetric Stretching | 3425 | 3210 |
| Carboxylic Acid (C=O) | Stretching | 1666 | 1670 |
| Aromatic Ring | C=C Stretching | 1585, 1550 | 1597 |
| Carbon-Chlorine (C-Cl) | Stretching | ~731 | ~879 |
UV-Visible Spectroscopic Data
The UV-Vis absorption spectra, recorded in chloroform (B151607) and dichloromethane (B109758) respectively, show distinct absorption maxima (λmax) corresponding to electronic transitions within the molecules.[1]
| Compound | Solvent | λmax (nm)[1] |
| 2-Amino-4-chlorobenzoic Acid | Chloroform | 335, 256, 245 |
| This compound | Dichloromethane | 294, 279, 252 |
¹H NMR Spectroscopic Data
The ¹H NMR spectra, recorded in DMSO-d₆, show distinct chemical shifts and coupling patterns for the aromatic protons, which are highly informative for distinguishing between the two isomers.
| Proton | 2-Amino-4-chlorobenzoic Acid (δ, ppm)[1] | This compound (δ, ppm)[1] |
| H-3 | 6.51 | 6.84 |
| H-5 | 6.66 | 6.54 |
| H-6 | 7.99 | 7.72 |
| NH₂ | 4.12, 7.70 | 6.48, 7.70 |
| COOH | 5.53 | 6.50 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectra, also recorded in DMSO-d₆, provide further confirmation of the substitution pattern, with each carbon atom in a unique chemical environment exhibiting a distinct chemical shift.[1]
| Carbon Atom | 2-Amino-4-chlorobenzoic Acid (δ, ppm)[1] | This compound (δ, ppm)[1] |
| C-1 | 114.31 | 115.11 |
| C-2 | 152.01 | 142.45 |
| C-3 | 112.50 | 111.51 |
| C-4 | 140.00 | 153.01 |
| C-5 | 115.00 | 114.74 |
| C-6 | 133.00 | 133.80 |
| C=O | 174.60 | 168.90 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid samples to identify functional groups.
Method: KBr Pellet Method[1]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample (2-amino-4-chlorobenzoic acid or this compound) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
UV-Visible Spectroscopy
Objective: To determine the electronic absorption maxima of the compounds in solution.
Method: Solution-Phase UV-Vis Spectroscopy[1]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., chloroform for 2-amino-4-chlorobenzoic acid, dichloromethane for this compound). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the respective beams of the spectrophotometer.
-
Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
Method: Solution-State NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the two isomers.
This comprehensive guide provides the necessary data and protocols for a thorough spectroscopic comparison of 2-amino-4-chlorobenzoic acid and this compound. The distinct differences in their spectra, arising from the varied positions of the amino and chloro substituents, allow for their clear differentiation.
References
A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. 4-Amino-2-chlorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, notably as the primary metabolite of the local anesthetic 2-Chloroprocaine.[1][2] This guide provides an objective comparison of the purity of this compound from different synthesis batches using High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and comparative data.
Synthesis and Potential Impurities
The most common route for synthesizing this compound is through the reduction of 2-Chloro-4-nitrobenzoic acid.[1] This process typically involves catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.[2][3] The purity of the final product is highly dependent on the completeness of the reaction and the effectiveness of the purification process.
Potential impurities that may be present in the final product include:
-
Starting Material: Unreacted 2-Chloro-4-nitrobenzoic acid.
-
Isomeric Impurities: Other isomers of amino-chlorobenzoic acid that may arise from impurities in the starting materials.
-
By-products: Compounds formed from side reactions during the reduction process.
-
Residual Solvents and Reagents: Traces of solvents (e.g., methanol, ethyl acetate) or reagents (e.g., catalysts, acids, bases) used during the synthesis and purification steps.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of synthesized compounds like this compound. A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., µ-Bondapak C18, Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is suitable for this separation.[4][5]
-
Chemicals and Reagents:
-
This compound reference standard (≥98.0% purity).[6]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Glacial Acetic Acid or Formic Acid (for mobile phase modification).
-
2. Preparation of Solutions:
-
Mobile Phase: A mixture of water, acetonitrile, methanol, and glacial acetic acid in a ratio of 74:20:10:1 (v/v/v/v).[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Purity Data
The following table presents hypothetical purity data for three different batches of synthesized this compound, analyzed using the HPLC method described above.
| Parameter | Batch A | Batch B | Batch C |
| Synthesis Method | Catalytic Hydrogenation | NaBH4 Reduction | Commercial Supplier |
| Purity by HPLC (%) | 99.2% | 97.5% | 99.8% |
| Impurity 1 (Unreacted Starting Material) | 0.3% | 1.1% | Not Detected |
| Impurity 2 (Unknown By-product) | 0.5% | 0.9% | 0.1% |
| Impurity 3 (Unknown By-product) | Not Detected | 0.5% | 0.1% |
Comparison with Other Analytical Methods
While HPLC-UV is a reliable and cost-effective method for routine purity analysis, other techniques can offer higher sensitivity and selectivity, particularly for identifying unknown impurities.
| Method | Advantages | Disadvantages |
| HPLC-UV | Robust, reproducible, cost-effective, suitable for routine quality control. | Moderate sensitivity and selectivity. |
| GC-MS (with Derivatization) | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds like this compound, which adds a step to sample preparation.[7] |
| LC-MS/MS | Very high sensitivity and selectivity, ideal for trace-level impurity detection and structural elucidation. | Higher cost of instrumentation and maintenance.[7] |
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between synthesis, impurities, and final product purity.
References
- 1. This compound | 2457-76-3 | Benchchem [benchchem.com]
- 2. This compound | 2457-76-3 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 4-Amino-2-chlorobenzoic acid and its derivatives. By presenting key ¹H and ¹³C NMR data in a clear, tabular format, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of these compounds. Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of NMR experiments for unambiguous structure elucidation.
Comparative Analysis of NMR Spectral Data
The substitution pattern on the aromatic ring of this compound and its derivatives gives rise to characteristic chemical shifts and coupling patterns in their NMR spectra. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxylic acid/derivative (-CO-R) groups have distinct effects on the shielding and deshielding of the aromatic protons and carbons.
Below is a comparison of the ¹H and ¹³C NMR spectral data for this compound and its closely related derivatives. The data for some derivatives has been inferred from structurally similar compounds due to the limited availability of directly comparable published spectra.
Table 1: ¹H NMR Spectral Data of this compound and Its Derivatives (400 MHz, DMSO-d₆)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -NH₂ (ppm) | Other Protons (ppm) |
| This compound | 7.65 (d, J = 8.6 Hz, 1H, H-6), 6.70 (d, J = 2.2 Hz, 1H, H-3), 6.55 (dd, J = 8.6, 2.2 Hz, 1H, H-5) | 6.10 (s, 2H) | 12.5 (s, br, 1H, -COOH) |
| Methyl 4-amino-2-chlorobenzoate | ~7.7 (d), ~6.8 (d), ~6.6 (dd) | ~5.9 (s, 2H) | ~3.8 (s, 3H, -OCH₃) |
| Ethyl 4-amino-2-chlorobenzoate | ~7.7 (d), ~6.8 (d), ~6.6 (dd) | ~5.9 (s, 2H) | ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| 4-Amino-2-chlorobenzamide | ~7.8 (d), ~7.3 (s, br, 1H, -CONH₂), ~7.1 (s, br, 1H, -CONH₂), ~6.8 (d), ~6.6 (dd) | ~5.8 (s, 2H) | 7.3 & 7.1 (s, br, 2H, -CONH₂) |
| N,N-Dimethyl-4-amino-2-chlorobenzamide | ~7.2-7.4 (m) | ~5.9 (s, 2H) | ~2.9 (s, 6H, -N(CH₃)₂) |
Note: Data for derivatives are estimated based on typical chemical shifts of analogous compounds. Exact values may vary.
Table 2: ¹³C NMR Spectral Data of this compound and Its Derivatives (100 MHz, DMSO-d₆)
| Compound | C=O (ppm) | Aromatic C (ppm) | Other C (ppm) |
| This compound | 167.5 | 152.0 (C-4), 138.0 (C-2), 132.0 (C-6), 115.5 (C-1), 114.0 (C-5), 112.5 (C-3) | - |
| Methyl 4-amino-2-chlorobenzoate | ~166.0 | ~151.0, ~137.0, ~131.0, ~116.0, ~113.0, ~111.0 | ~52.0 (-OCH₃) |
| Ethyl 4-amino-2-chlorobenzoate | ~165.5 | ~151.0, ~137.0, ~131.0, ~116.0, ~113.0, ~111.0 | ~61.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃) |
| 4-Amino-2-chlorobenzamide | ~169.0 | ~151.5, ~137.5, ~130.0, ~117.0, ~113.5, ~112.0 | - |
| N,N-Dimethyl-4-amino-2-chlorobenzamide | ~170.0 | ~151.0, ~138.0, ~129.0, ~118.0, ~113.0, ~111.5 | ~39.0, ~35.0 (-N(CH₃)₂) |
Note: Data for derivatives are estimated based on typical chemical shifts of analogous compounds. Exact values may vary.
Experimental Protocols
A detailed and consistent experimental methodology is crucial for obtaining high-quality, comparable NMR data.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for this class of compounds, capable of dissolving both the acidic parent compound and its less polar derivatives.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
The following are general parameters for acquiring spectra on a 400 MHz NMR spectrometer. These may need to be optimized for different instruments and sample concentrations.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 13 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Visualizing the Workflow and Structural Relationships
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the structural confirmation of a this compound derivative using NMR spectroscopy.
Logical Relationships in NMR Spectral Interpretation
This diagram illustrates the key considerations for interpreting the NMR spectra of this compound derivatives to confirm their structure.
Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic efficacy of novel 4-Amino-2-chlorobenzoic acid derivatives against established drugs in oncology and inflammatory diseases. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive evaluation of these emerging compounds.
Anticancer Activity: EGFR Inhibition and Cytotoxicity
A recent study investigated a series of 4-amino-3-chloro benzoate (B1203000) ester derivatives for their potential as anticancer agents, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The efficacy of these compounds was benchmarked against Erlotinib, a well-established EGFR inhibitor.
The hydrazine-1-carbothioamide derivative, N5a , emerged as a particularly potent compound. In vitro studies demonstrated its superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines compared to Erlotinib.[1] Furthermore, compound N5a exhibited strong inhibitory activity against the EGFR tyrosine kinase, suggesting a clear mechanism for its anticancer properties.[1]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| Lower IC50 values indicate higher cytotoxic potency. |
Comparative EGFR Kinase Inhibitory Activity (IC50, µM)
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
| Lower IC50 values indicate greater inhibitory activity. |
Anti-Inflammatory Potential
While extensive comparative data for the anti-inflammatory effects of this compound derivatives against standard drugs like Indomethacin is still emerging, preliminary studies on related benzoic acid derivatives have shown promise in targeting key inflammatory pathways. For instance, certain derivatives have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation. Further research is required to establish a direct efficacy comparison with existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-amino-3-chloro benzoate ester derivatives or the standard drug (Erlotinib) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.
-
Compound Addition: The test compounds (4-amino-3-chloro benzoate ester derivatives or Erlotinib) are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathway and a general workflow for the experimental evaluation of these compounds.
Caption: EGFR Signaling Pathway Inhibition.
References
Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Amino-2-chlorobenzoic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. Cross-validation of analytical methods is an essential process to guarantee the reliability and consistency of data across different analytical techniques. This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of this compound, offering a framework for their cross-validation.
While direct comparative studies for this specific analyte are not extensively documented, this guide leverages established methods for this compound and its structural analogs to present a robust comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance data presented herein are based on a combination of published methods for the analyte and typical performance characteristics for these techniques with similar compounds.
Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance characteristics of three key analytical techniques for the detection of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (% RSD) | < 3% | < 2% | < 5% |
| Sample Throughput | High | Low to Moderate | High |
| Selectivity | High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
Experimental Workflows and Methodologies
A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures that different analytical techniques yield comparable and reliable results for the same analyte.
Caption: General workflow for analytical method cross-validation.
The subsequent diagram illustrates a decision-making process for selecting the most appropriate analytical technique based on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Experimental Protocols
The following protocols are proposed as a starting point for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and intermediates. A published method for the simultaneous determination of chloroprocaine (B85988) hydrochloride and its degradation product, this compound, provides a strong basis for this protocol.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: µ-Bondapak C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of water, acetonitrile, methanol (B129727), and glacial acetic acid (74:20:5:1) containing 0.05-0.08% (w/v) of a suitable ion-pairing agent.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of this compound. Due to the low volatility of the analyte, a derivatization step is necessary.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatization Procedure:
-
Esterification: React the carboxylic acid group of this compound with an appropriate alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.
-
Silylation: React the amino group of the esterified product with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 260 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the rapid quantification of this compound in simple matrices where high selectivity is not required.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Prepare all solutions using methanol.
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. From this, prepare a series of calibration standards by dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known concentration within the calibration range.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a methanol blank. The λmax for this compound should be determined experimentally but is expected to be in the UV region.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from this curve.
-
Conclusion
The choice of an analytical method for this compound should be based on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. While HPLC-UV offers a robust and reliable method for routine analysis, GC-MS provides superior sensitivity and specificity for trace-level detection. UV-Vis spectrophotometry serves as a simple and rapid screening tool. The cross-validation of these methods using the outlined framework will ensure the generation of high-quality, reliable, and interchangeable data, which is paramount in research and drug development.
References
Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the amino group on the benzoic acid scaffold plays a pivotal role in defining the pharmacological profile of a molecule. This guide provides a comprehensive comparative analysis of the three structural isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). By examining their mechanisms of action, metabolic pathways, and therapeutic applications, supported by experimental data, this document aims to offer a valuable resource for researchers and professionals in drug discovery and development.
Executive Summary
The distinct positioning of the amino and carboxyl groups on the benzene (B151609) ring imparts unique physicochemical properties to each isomer, leading to significant differences in their biological activities.
-
Ortho-aminobenzoic acid (Anthranilic Acid): Derivatives of this isomer are prominent as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1]
-
Meta-aminobenzoic acid: This isomer is the least explored therapeutically. While it is known to be absorbed via a carrier-mediated transport system, its specific pharmacological activities are not as well-documented as its ortho and para counterparts.[2]
-
Para-aminobenzoic acid (PABA): Widely recognized for its role as a UVB-absorbing agent in sunscreens, PABA is also a crucial intermediate in the folate synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.[3] Furthermore, its potassium salt is utilized in the treatment of fibrotic skin disorders.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the efficacy and toxicity of the aminobenzoic acid isomers and their derivatives.
Table 1: Comparative Efficacy of Aminobenzoic Acid Derivatives
| Isomer | Derivative Class | Specific Derivative Example | Target/Activity | Efficacy Metric | Value (µM) |
| Ortho- | N-Aryl anthranilic acids | Mefenamic Acid | COX-2 Inhibition | IC50 | 4.3[4][5] |
| N-Aryl anthranilic acids | Flufenamic Acid | COX-1/COX-2 Inhibition | - | - | |
| Meta- | - | - | - | - | Data not readily available |
| Para- | Schiff Bases of PABA | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Antibacterial (MRSA) | MIC | 15.62[6] |
| Schiff Bases of PABA | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Cytotoxicity (HepG2) | IC50 | 15.0[6] |
Table 2: Comparative Toxicity of Aminobenzoic Acid Isomers
| Isomer | Animal Model | Route of Administration | LD50 Value |
| Ortho- | - | - | Data not readily available |
| Meta- | Mouse | Oral | 6300 mg/kg[5] |
| Para- | Mouse | Oral | 2850 mg/kg[7] |
| Rat | Oral | >6 g/kg[8] | |
| Rabbit | Intravenous | 2000 mg/kg[9] |
Signaling and Metabolic Pathways
The distinct biological roles of the aminobenzoic acid isomers are rooted in their interaction with specific cellular and metabolic pathways.
Ortho-Aminobenzoic Acid Derivatives: COX Inhibition Pathway
Derivatives of anthranilic acid, such as mefenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.
Para-Aminobenzoic Acid: Bacterial Folate Synthesis Pathway
PABA is an essential precursor for the synthesis of folic acid in bacteria. This pathway is a critical target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase.
Metabolic Pathways of Aminobenzoic Acid Isomers
The metabolism of aminobenzoic acid isomers proceeds through different routes, influencing their pharmacokinetic profiles and potential for drug interactions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of aminobenzoic acid isomers and their derivatives.
In Vitro COX Inhibition Assay
This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Colorimetric or fluorometric detection kit for prostaglandin (B15479496) E2 (PGE2).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions to the appropriate wells. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at the reaction temperature.
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of PGE2 produced using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.[1]
-
In Vitro Skin Fibrosis Model for Assessing Antifibrotic Activity
This protocol can be adapted to evaluate the antifibrotic effects of PABA.
-
Objective: To assess the ability of a test compound to reduce markers of fibrosis in an in vitro model.
-
Materials:
-
Human dermal fibroblasts.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Collagen solution (e.g., rat tail collagen type I).
-
Transforming growth factor-beta 1 (TGF-β1) to induce fibrosis.
-
Test compound (e.g., potassium p-aminobenzoate).
-
Reagents for Western blotting or quantitative PCR (e.g., antibodies against alpha-smooth muscle actin (α-SMA) and collagen type I).
-
-
Procedure:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Prepare collagen hydrogels in a 24-well plate.
-
Seed the fibroblasts onto the collagen gels.
-
After cell attachment, induce fibrosis by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.
-
Concurrently treat a set of wells with TGF-β1 and different concentrations of the test compound. Include appropriate controls (untreated cells, cells treated with TGF-β1 alone).
-
After the treatment period, harvest the cells and/or the hydrogels.
-
-
Analysis:
-
Western Blotting: Analyze the protein expression of fibrotic markers such as α-SMA and collagen type I. A reduction in the expression of these markers in the presence of the test compound indicates antifibrotic activity.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding fibrotic proteins.
-
Collagen Gel Contraction Assay: Measure the area of the collagen gel over time. Antifibrotic compounds may inhibit the contraction of the gel by fibroblasts.[10][11]
-
General Workflow for Biological Activity Screening
The following diagram illustrates a generalized workflow for the initial screening of the biological activities of aminobenzoic acid derivatives.
Conclusion
The isomeric forms of aminobenzoic acid present distinct and valuable pharmacological profiles. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid and its derivatives have diverse applications ranging from sun protection to antimicrobial and antifibrotic therapies. The therapeutic potential of meta-aminobenzoic acid remains an area with significant opportunities for future research. This comparative guide highlights the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents based on the aminobenzoic acid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-Amino-2-chlorobenzoic acid is critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a step-by-step protocol for researchers, scientists, and drug development professionals.
Proper disposal of this compound, a compound used in various chemical syntheses, necessitates adherence to hazardous waste regulations. This substance is classified as an irritant, and appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data sheets, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[2]
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH or European Standard EN 149 approved respirator is recommended.[2]
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Waste Collection:
-
Collect waste this compound in its original container or a compatible, sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the CAS number (2457-76-3) and any other identifiers required by your institution.[1]
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety data sheet (SDS) information to the disposal vendor.[5]
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, sweep up the solid material and place it in a sealed container for disposal.[4] Avoid creating dust.
-
Do not use water to clean up the initial spill as it may dissolve the compound and spread contamination.
-
Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) and absorbent pads.
-
Summary of Hazard and Disposal Information
| Parameter | Information | References |
| Chemical Name | This compound | [1] |
| CAS Number | 2457-76-3 | [1] |
| Primary Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation. | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if dusting). | [2][4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2-chlorobenzoic acid
Essential Safety Protocols for Handling 4-Amino-2-chlorobenzoic Acid
This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals handling this compound (CAS No: 2457-76-3). Adherence to these protocols is critical for ensuring personal safety and minimizing laboratory hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency and disposal procedures.
Hazard Identification
This compound is classified as a hazardous chemical.[1] Understanding its potential risks is fundamental to safe handling. Key hazards include:
-
Eye Damage: Causes serious eye irritation (Category 2/2A).[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation (Category 3).[1][2][3]
-
Ingestion: Harmful if swallowed.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical line of defense against exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield is recommended when there is a risk of splashing.[4] | Protects against dust particles and splashes, which can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat.[3][4][5] | Prevents direct skin contact, which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If dust is generated outside of a fume hood, a NIOSH or European Standard EN 149 approved respirator is required.[3] | Prevents the inhalation of dust, which can cause respiratory tract irritation.[1][3] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[4] | Protects feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential for safety.
Step-by-Step Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling :
-
Storage : Store the chemical in a cool, dry, well-ventilated place in a tightly closed container.[3][6]
-
Decontamination : After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.
Emergency Procedures: First Aid
-
Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]
-
Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison control center or doctor.[1]
-
Ingestion : Rinse the mouth with water. Call a poison control center or doctor if you feel unwell.
Disposal Plan
-
Waste Disposal : All waste material must be disposed of in accordance with national and local regulations. Dispose of the contents and container to an approved waste disposal plant.[1]
-
Contaminated Materials : Handle contaminated containers and PPE as you would the product itself. Do not empty into drains.[6]
-
Consultation : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for safely managing a spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(2457-76-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
